Product packaging for [1,1'-Bi(cyclopropane)]-1-carboxylic acid(Cat. No.:CAS No. 60629-92-7)

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

Cat. No.: B1282533
CAS No.: 60629-92-7
M. Wt: 126.15 g/mol
InChI Key: XYVCFEDFMLOASQ-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCFEDFMLOASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547280
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60629-92-7
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure can serve as a non-classical bioisostere for various functional groups, offering novel properties for drug candidates. This technical guide provides a comprehensive overview of the plausible synthetic routes to this compound, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data. The synthesis involves the formation of a key intermediate, ethyl cyclopropylideneacetate, followed by a cyclopropanation reaction and subsequent hydrolysis.

Introduction

The synthesis of strained carbocyclic systems, such as bicyclopropanes, presents unique challenges and opportunities in organic chemistry. The this compound scaffold is of particular interest due to its compact and rigid structure, which can impart desirable pharmacokinetic properties in drug design. This guide outlines a feasible and modular synthetic pathway, based on established chemical transformations, to access this valuable compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a straightforward pathway originating from simple starting materials. The carboxylic acid can be obtained via hydrolysis of the corresponding ethyl ester. The bicyclopropyl core of the ester can be constructed through the cyclopropanation of an exocyclic double bond present in a cyclopropylidene-containing precursor. This key intermediate, ethyl cyclopropylideneacetate, can, in turn, be synthesized from cyclopropanone via an olefination reaction.

Logical Relationship of the Synthetic Strategy

Retrosynthesis target This compound ester Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate target->ester Hydrolysis alkene Ethyl cyclopropylideneacetate ester->alkene Cyclopropanation (e.g., Simmons-Smith) ketone Cyclopropanone alkene->ketone Olefination olefination_reagent Olefination Reagent (e.g., Horner-Wadsworth-Emmons reagent) alkene->olefination_reagent Olefination

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Ethyl 2-Cyclopropylideneacetate (Key Intermediate)

The formation of the exocyclic double bond is a critical step and can be achieved via several olefination methods. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable choice for this transformation, typically providing good yields and high E-selectivity.

Reaction Scheme: Cyclopropanone + Triethyl phosphonoacetate → Ethyl cyclopropylideneacetate

Experimental Protocol (Horner-Wadsworth-Emmons Reaction):

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Olefination: The flask is cooled back to 0 °C, and a solution of cyclopropanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropylideneacetate.

Table 1: Summary of Reagents for Ethyl 2-Cyclopropylideneacetate Synthesis

ReagentMolar Equiv.Purpose
Cyclopropanone1.0Ketone starting material
Triethyl phosphonoacetate1.0HWE reagent
Sodium Hydride (60%)1.1Base
Anhydrous THF-Solvent
Saturated NH4Cl (aq)-Quenching agent
Diethyl Ether-Extraction solvent
Brine-Washing agent
Anhydrous MgSO4-Drying agent
Synthesis of Ethyl [1,1'-Bi(cyclopropane)]-1-carboxylate

The construction of the second cyclopropane ring is achieved through a cyclopropanation reaction on the exocyclic double bond of ethyl cyclopropylideneacetate. The Simmons-Smith reaction is a classic and effective method for this transformation.

Reaction Scheme: Ethyl cyclopropylideneacetate + Diiodomethane + Zinc-Copper Couple → Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

Experimental Protocol (Simmons-Smith Reaction):

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, zinc dust (2.2 eq) is suspended in anhydrous diethyl ether. A catalytic amount of copper(I) chloride is added, and the mixture is stirred at room temperature for 30 minutes.

  • Formation of the Carbenoid: A solution of diiodomethane (2.0 eq) in anhydrous diethyl ether is added dropwise to the activated zinc suspension. The mixture is gently heated to reflux for 1 hour, during which the formation of the zinc-copper couple and the organozinc carbenoid occurs.

  • Cyclopropanation: The reaction mixture is cooled to room temperature, and a solution of ethyl cyclopropylideneacetate (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of Celite to remove the inorganic salts.

  • The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product, ethyl [1,1'-bi(cyclopropane)]-1-carboxylate, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 2: Summary of Reagents for Ethyl [1,1'-Bi(cyclopropane)]-1-carboxylate Synthesis

ReagentMolar Equiv.Purpose
Ethyl cyclopropylideneacetate1.0Alkene starting material
Diiodomethane2.0Methylene source
Zinc Dust2.2Carbenoid formation
Copper(I) ChloridecatalyticZinc activation
Anhydrous Diethyl Ether-Solvent
Saturated NH4Cl (aq)-Quenching agent
Brine-Washing agent
Anhydrous MgSO4-Drying agent
Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under basic conditions followed by acidification.

Reaction Scheme: Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate → this compound

Experimental Protocol (Ester Hydrolysis):

  • Saponification: In a round-bottom flask, ethyl [1,1'-bi(cyclopropane)]-1-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Potassium hydroxide (or sodium hydroxide, 3-5 eq) is added, and the mixture is heated to reflux and stirred for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Extraction: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • The resulting aqueous solution is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation of the Product: The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Table 3: Summary of Reagents for this compound Synthesis

ReagentMolar Equiv.Purpose
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate1.0Ester starting material
Potassium Hydroxide3-5Base for hydrolysis
Ethanol/Water-Solvent
Concentrated HCl-Acidification
Ethyl Acetate-Extraction solvent
Brine-Washing agent
Anhydrous Na2SO4-Drying agent

Quantitative Data

Table 4: Expected Yields and Physicochemical Properties

CompoundExpected Yield Range (%)Molecular FormulaMolecular Weight ( g/mol )
Ethyl 2-cyclopropylideneacetate60-85C7H10O2126.15
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate50-75C8H12O2140.18
This compound85-98C7H10O2126.15

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a linear workflow.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis cluster_product Final Product cyclopropanone Cyclopropanone olefination Horner-Wadsworth-Emmons Reaction cyclopropanone->olefination hwe_reagent Triethyl phosphonoacetate hwe_reagent->olefination cyclopropanation Simmons-Smith Reaction olefination->cyclopropanation Ethyl cyclopropylideneacetate hydrolysis Ester Hydrolysis cyclopropanation->hydrolysis Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate final_product This compound hydrolysis->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a practical and logical synthetic route to this compound. The described multi-step synthesis, involving olefination, cyclopropanation, and hydrolysis, utilizes well-established and reliable reactions. The provided experimental protocols and tabulated data offer a solid foundation for researchers and drug development professionals to synthesize this intriguing molecule for further investigation and application. The modularity of this synthetic approach also allows for the potential generation of derivatives by modifying the starting materials and reagents.

An In-depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique molecule with potential relevance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound, also known as 1-cyclopropylcyclopropane-1-carboxylic acid, is a saturated carboxylic acid featuring a bicyclopropyl scaffold. This structural motif imparts significant rigidity and unique stereoelectronic properties.

Table 1: General and Computed Chemical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms 1-Cyclopropylcyclopropane-1-carboxylic acid, [1,1'-Bicyclopropyl]-1-carboxylic acid[1]
CAS Number 60629-92-7[1][2]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
Appearance White solid[3]
XLogP3-AA 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 37.3 Ų[1]

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A complex multiplet in the upfield region (approx. 0.2-1.5 ppm) corresponding to the eight protons of the two cyclopropyl rings. - A broad singlet in the downfield region (approx. 10-13 ppm) for the carboxylic acid proton.
¹³C NMR - Resonances for the methylene carbons of the cyclopropyl rings are expected in the upfield region (approx. 5-20 ppm). - A signal for the quaternary carbon of the bicyclopropyl system. - A downfield signal for the carboxylic acid carbon (approx. 170-185 ppm).
IR Spectroscopy - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-H stretching bands for the cyclopropyl rings just above 3000 cm⁻¹. - Cyclopropyl ring deformation bands in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 126. - Fragmentation patterns corresponding to the loss of the carboxyl group (-COOH) and cleavage of the cyclopropyl rings.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential approach involves the reaction of a suitable precursor with a cyclopropylating agent. One such method could be the Kulinkovich reaction on an appropriate ester, followed by oxidation. A more classical approach could involve the Simmons-Smith cyclopropanation of an unsaturated precursor.

A logical workflow for a potential synthesis is outlined below.

G cluster_0 Proposed Synthesis Workflow Start Start Precursor Selection of a suitable unsaturated ester precursor Start->Precursor Cyclopropanation Simmons-Smith or similar cyclopropanation reaction Precursor->Cyclopropanation Hydrolysis Base-catalyzed hydrolysis of the ester Cyclopropanation->Hydrolysis Acidification Acidification to yield the carboxylic acid Hydrolysis->Acidification Purification Purification by crystallization or chromatography Acidification->Purification Characterization Spectroscopic characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is expected to be dominated by the carboxylic acid functional group. Typical reactions include:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

The bicyclopropyl moiety is generally stable but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or upon thermolysis.

Potential Applications and Biological Relevance

While there are no specific studies on the biological activity of this compound, the broader class of cyclopropane-containing molecules has garnered significant interest in drug discovery.

The cyclopropyl group is a "bioisostere" of a phenyl ring, meaning it can mimic the spatial arrangement of a benzene ring while offering improved metabolic stability and reduced toxicity.[4] Cyclopropane carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as antidepressants and as adjuvants to enhance the efficacy of antibiotics.[5][6]

The rigid bicyclopropyl scaffold of this compound could be a valuable building block for creating conformationally constrained analogues of known drugs, potentially leading to improved potency and selectivity.

G cluster_0 Potential Drug Discovery Applications Core This compound Scaffold Rigid Bicyclopropyl Scaffold Core->Scaffold Derivatization Chemical Derivatization Core->Derivatization Bioisostere Bioisosteric Replacement of Phenyl Rings Scaffold->Bioisostere Lead Novel Lead Compounds Derivatization->Lead Properties Improved Pharmacokinetic Properties Lead->Properties

Caption: Logical relationship of the core compound to potential drug discovery applications.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]

Table 3: GHS Hazard Statements

Hazard CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a fascinating molecule with a unique and rigid three-dimensional structure. While detailed experimental data on its physical and spectroscopic properties are currently lacking, its potential as a building block in medicinal chemistry and materials science is evident. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential applications. The information provided in this guide serves as a foundational resource for scientists interested in this promising chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Data of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [1,1'-Bi(cyclopropane)]-1-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided, along with a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its structural features and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1HCarboxylic acid proton (-COOH)
~1.0 - 1.5Multiplet4HCyclopropyl methylene protons (-CH₂-) adjacent to the quaternary carbon
~0.5 - 1.0Multiplet5HRemaining cyclopropyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175 - 180Carboxylic acid carbonyl carbon (-COOH)
~30 - 40Quaternary cyclopropyl carbon
~10 - 20Methylene carbons of the cyclopropyl rings (-CH₂-)
~5 - 15Methine carbon of the second cyclopropyl ring (-CH-)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid
~3080MediumC-H stretch of the cyclopropyl rings
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch of the carboxylic acid
~1420MediumC-H bend of the cyclopropyl rings
~1210-1320MediumC-O stretch of the carboxylic acid
~1020MediumCyclopropane ring breathing

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
126Molecular ion [M]⁺
109Loss of -OH
81Loss of -COOH
69Fragmentation of the bicyclopropyl moiety
41Cyclopropyl cation

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Hypothetical Synthesis of this compound

A potential synthetic route to this compound could involve the alkylation of a suitable cyclopropyl precursor. One plausible method is adapted from the synthesis of similar cyclopropane derivatives.

Reaction Scheme:

A possible approach involves the reaction of ethyl 1-cyanocyclopropanecarboxylate with 1,2-dibromoethane in the presence of a strong base to form the second cyclopropane ring, followed by hydrolysis of the nitrile and ester groups.

Step-by-step Protocol:

  • Cyclopropanation: To a solution of ethyl 1-cyanocyclopropanecarboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • After the initial reaction subsides, add 1,2-dibromoethane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water and extract the product with a suitable organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclopropyl intermediate.

  • Hydrolysis: Subject the crude intermediate to acidic or basic hydrolysis to convert the nitrile and ester functionalities to the carboxylic acid. For acidic hydrolysis, reflux the intermediate in a mixture of concentrated hydrochloric acid and water.

  • After cooling, extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

For a solid sample like this compound, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Hypothetical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy (FTIR-ATR) Purification->IR Sample Preparation MS Mass Spectrometry (EI-MS) Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

An Inquiry into the Mechanism of Action of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Review of Available Data and Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the mechanism of action of the compound [1,1'-Bi(cyclopropane)]-1-carboxylic acid. A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this specific molecule's biological activity. At present, there is no publicly available data detailing its molecular targets, signaling pathways, or pharmacological effects. Consequently, this document serves to report this absence of information and to provide a detailed overview of the known mechanisms of action of structurally analogous compounds. By examining related cyclopropane-containing carboxylic acids, we aim to offer a foundational context for future research and hypothesis-driven investigation into the potential biological role of this compound.

Introduction to this compound

This compound is a synthetic organic compound characterized by the presence of two cyclopropane rings linked together, with a carboxylic acid moiety attached at the junction. Its chemical properties are cataloged in various databases, but its biological function remains uncharacterized.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
CAS Number 60629-92-7
Structure O=C(O)C1(C2CC2)CC1

Despite its commercial availability, no peer-reviewed studies describing its mechanism of action, enzyme inhibition, or receptor binding have been identified. This lack of data necessitates a shift in focus to related compounds to infer potential, albeit speculative, areas of biological activity.

Analysis of Structurally Related Compounds and Their Mechanisms of Action

The presence of the cyclopropane ring and the carboxylic acid group are key features that may confer biological activity. Below, we explore the established mechanisms of several related molecules. It must be emphasized that the following mechanisms are not attributed to this compound but are presented for comparative and illustrative purposes.

Cyclopropane-1,1-dicarboxylic Acid: Inhibition of Plant Enzymes

A structurally similar compound, cyclopropane-1,1-dicarboxylic acid (CPD), is known to act as an inhibitor of ketol-acid reductoisomerase (KARI).[1] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Inhibition of this pathway leads to herbicidal effects.[1]

dot

KARI_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Acetolactate->2,3-Dihydroxy-isovalerate KARI KARI_enzyme KARI Enzyme alpha-Ketoisovalerate alpha-Ketoisovalerate 2,3-Dihydroxy-isovalerate->alpha-Ketoisovalerate Dihydroxyacid Dehydratase Valine Valine alpha-Ketoisovalerate->Valine CPD CPD CPD->KARI_enzyme Inhibits

Caption: KARI Inhibition by Cyclopropane-1,1-dicarboxylic Acid (CPD).

Additionally, CPD has been shown to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme in the ethylene biosynthesis pathway in plants.[2]

1-Aminocyclopropane-1-carboxylic Acid (ACC): Ethylene Precursor in Plants

1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-studied cyclopropane derivative that serves as the immediate precursor to ethylene, a vital plant hormone regulating growth, development, and stress responses.[3][4] The synthesis of ethylene from ACC is a critical, regulated step in plant biology.

dot

Ethylene_Biosynthesis cluster_enzymes Key Enzymes SAM S-Adenosyl-methionine ACC 1-Aminocyclopropane-1-carboxylic acid SAM->ACC Catalyzed by Ethylene Ethylene ACC->Ethylene Catalyzed by ACS ACC Synthase ACO ACC Oxidase

Caption: Simplified Ethylene Biosynthesis Pathway from ACC.

Cyclopropane Carboxylic Acid Derivatives: Leukotriene C4 Synthase Inhibition

A patent exists for a series of cyclopropane carboxylic acid derivatives that are designed as inhibitors of leukotriene C4 synthase.[5] This enzyme is involved in the inflammatory pathway, and its inhibition is a therapeutic strategy for respiratory and inflammatory diseases.[5] The patented compounds are structurally more complex than this compound, but this finding suggests that a cyclopropane carboxylic acid scaffold can be adapted to target enzymes in human inflammatory pathways.

LTC4_Synthase_Inhibition cluster_arachidonic_acid Arachidonic Acid Cascade cluster_ltc4_synthesis Leukotriene C4 Synthesis Arachidonic_Acid Arachidonic_Acid Leukotriene_A4 Leukotriene_A4 Arachidonic_Acid->Leukotriene_A4 5-Lipoxygenase Leukotriene_C4 Leukotriene_C4 Leukotriene_A4->Leukotriene_C4 LTC4 Synthase LTC4_Synthase LTC4 Synthase Enzyme Inflammation Inflammation Leukotriene_C4->Inflammation Cyclopropane_Derivatives Cyclopropane Carboxylic Acid Derivatives Cyclopropane_Derivatives->LTC4_Synthase Inhibit

Caption: Proposed Workflow for MoA Discovery.

Experimental Protocols:

  • High-Throughput Phenotypic Screening:

    • Objective: To identify any biological effect of the compound across a diverse range of cell lines (e.g., cancer, immune, neuronal).

    • Methodology: Utilize automated liquid handling to dispense the compound at various concentrations into 384-well plates containing cultured cells. Assess cell viability after 24-72 hours using a luminescent assay (e.g., CellTiter-Glo®). Parallel screens could employ reporter gene assays to detect modulation of specific signaling pathways (e.g., NF-κB, Wnt, MAPK).

  • Target Identification:

    • Objective: To identify the direct molecular target(s) of the compound.

    • Methodology (Affinity Chromatography): Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., sepharose beads). Incubate this affinity matrix with cell lysate. After washing away non-specific binders, specifically bound proteins are eluted and identified by mass spectrometry.

  • Target Validation:

    • Objective: To confirm that the identified target is responsible for the observed phenotype.

    • Methodology (In Vitro Binding): Express and purify the candidate target protein. Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics of the compound to the protein.

Conclusion

While this compound is a well-defined chemical entity, its biological role is entirely unknown. This guide highlights this critical knowledge gap and provides a framework for future investigation by drawing parallels with structurally related compounds. The diverse activities of other cyclopropane carboxylic acids—ranging from plant enzyme inhibition to modulation of human inflammatory pathways—suggest that this compound could possess interesting and potentially valuable biological properties. A systematic and unbiased screening approach, as outlined in the proposed workflow, is the necessary next step to unlock the therapeutic or scientific potential of this molecule. Until such studies are conducted and published, any discussion of its mechanism of action remains purely speculative.

References

Uncharted Territory: The Biological Activity of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid Remains Largely Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. Despite its unique chemical structure, this compound has not been the subject of extensive biological investigation, and as a result, no specific quantitative data, detailed experimental protocols, or established mechanisms of action are publicly available.

While direct studies on this compound are absent, research into structurally similar compounds provides some potential avenues for future investigation. The biological activities of various cyclopropane-containing molecules suggest that this structural motif can be a key pharmacophore in different therapeutic and agrochemical areas.

Insights from Structurally Related Compounds

Analysis of derivatives of cyclopropane carboxylic acid and related structures offers clues to the potential, yet unverified, biological profile of this compound.

Herbicidal Potential: Analogs of cyclopropane-1,1-dicarboxylic acid have demonstrated herbicidal activity. These compounds are known to inhibit ketol-acid reductoisomerase (KARI), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants. This pathway is essential for plant growth, making KARI an attractive target for the development of new herbicides. The structural similarity of this compound to these inhibitors suggests it could potentially interact with KARI or other plant-specific enzymes.

Antiproliferative and Anticancer Properties: Derivatives of 1-phenylcyclopropane carboxamide have been shown to possess antiproliferative properties. These compounds have been investigated for their potential as anticancer agents. The rigid cyclopropane ring in these molecules helps to constrain the conformation of the molecule, which can lead to more specific and potent interactions with biological targets.

Antimicrobial and Biofilm-Inhibiting Effects: Research on 2-heptylcyclopropane-1-carboxylic acid has revealed its ability to inhibit the formation of bacterial biofilms. Biofilms are a major challenge in treating chronic infections, and compounds that can disrupt them are of significant interest. The lipophilic nature of the bicyclopropyl group in this compound might confer properties that allow it to interact with bacterial cell membranes or signaling pathways involved in biofilm formation.

Use as a Synthetic Intermediate: Various derivatives of cyclopropane carboxylic acid are important intermediates in the synthesis of pyrethroids, a class of synthetic insecticides. While this does not directly indicate a biological activity of the parent acid, it highlights the importance of the cyclopropane moiety in the development of biologically active molecules.

Future Directions

The lack of data on the biological activity of this compound presents an opportunity for new research. Based on the activities of related compounds, future studies could explore its potential as:

  • An inhibitor of plant-specific enzymes for herbicidal applications.

  • An antiproliferative agent for cancer research.

  • An antimicrobial or biofilm-disrupting compound.

Screening of this compound against a broad range of biological targets would be a crucial first step in elucidating its pharmacological profile.

Logical Relationship of Related Compound Activities

Related_Compound_Activities BCCA This compound (Biological Activity Unknown) CPDA Cyclopropane-1,1-dicarboxylic acid Analogues BCCA->CPDA Structural Similarity PCCA 1-Phenylcyclopropane carboxamide Derivatives BCCA->PCCA Structural Similarity HCCA 2-Heptylcyclopropane-1-carboxylic acid BCCA->HCCA Structural Similarity Herbicidal Herbicidal Activity (KARI Inhibition) CPDA->Herbicidal Antiproliferative Antiproliferative Activity PCCA->Antiproliferative Antimicrobial Biofilm Inhibition HCCA->Antimicrobial Pyrethroids Pyrethroid Insecticides Insecticidal Insecticidal Activity Pyrethroids->Insecticidal CCA_Intermediate Cyclopropane Carboxylic Acid (Synthetic Intermediate) CCA_Intermediate->Pyrethroids

Caption: Potential areas of biological activity for this compound based on structurally similar compounds.

[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Review of a Sparsely Explored Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique bicyclopropyl compound, presents a fascinating yet underexplored scaffold in the landscape of medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the two fused cyclopropane rings, offers a distinct departure from more conventional carbocyclic and aromatic systems. This technical guide aims to provide a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and any reported biological activities. However, it is crucial to note at the outset that dedicated research on this specific molecule is remarkably scarce in the public domain. While general principles of cyclopropane synthesis and the biological relevance of other cyclopropane-containing molecules are well-documented, direct studies on this compound are limited.

Chemical Properties and Data

This compound is commercially available, and its basic physicochemical properties are listed in various chemical supplier databases. A summary of this information is provided below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₀O₂Chemdiv, PubChem[1][2]
Molecular Weight 126.15 g/mol Chemdiv, PubChem[1][2]
CAS Number 60629-92-7PubChem[2]
IUPAC Name This compoundChemdiv[1]
SMILES C1CC1C1(CC1)C(=O)OChemdiv[1]
LogP (calculated) 1.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Table 1: Physicochemical Properties of this compound.

Synthesis Strategies: A General Perspective

One potential conceptual pathway could involve the cyclopropanation of a cyclopropylidene-containing precursor. The logical flow for such a synthesis is outlined below.

Synthesis_Pathway A Cyclopropylideneacetic acid derivative C This compound ester A->C Cyclopropanation B Cyclopropanation Reagent (e.g., Diazomethane, Simmons-Smith) B->C E This compound C->E Ester Hydrolysis D Hydrolysis

Figure 1: A potential synthetic pathway to this compound.

This proposed workflow starts with a derivative of cyclopropylideneacetic acid, which would then undergo a cyclopropanation reaction. The choice of cyclopropanating agent would be critical in achieving the desired bicyclopropyl structure. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid. It is important to reiterate that this is a theoretical pathway and has not been specifically reported for this compound.

Biological Activity and Potential Applications

A comprehensive search of scientific databases reveals a significant lack of studies on the biological activity of this compound. While the cyclopropane motif is present in numerous biologically active molecules, including some pharmaceuticals and agrochemicals, the specific contribution of the bicyclopropyl core of this particular acid to any biological effect remains uninvestigated.

Research on structurally related compounds offers some context. For instance, derivatives of cyclopropane-1,1-dicarboxylic acid have been explored for their herbicidal activity. However, extrapolating these findings to the mono-carboxylic acid with a bicyclopropyl structure would be purely speculative. Similarly, while the medicinal chemistry of gem-dicyclopropyl compounds is a field of interest, specific data for this compound is absent.

Given the unique conformational rigidity and lipophilicity that the bicyclopropyl scaffold may impart, this molecule could be an interesting building block for the design of novel bioactive compounds. Its carboxylic acid handle provides a convenient point for further chemical modification and incorporation into larger molecular frameworks.

Experimental Protocols

Due to the absence of published research detailing the synthesis and biological evaluation of this compound, no specific experimental protocols can be provided in this guide. Researchers interested in working with this compound would need to rely on general, well-established procedures for analogous chemical transformations and biological assays.

Conclusion and Future Directions

This compound remains a chemical entity with minimal characterization in the scientific literature beyond its basic physical properties. While its structure is intriguing from a medicinal and materials chemistry perspective, a significant research gap exists concerning its synthesis, reactivity, and biological potential.

Future research efforts could focus on:

  • Developing and optimizing a reliable synthetic route to this compound and its derivatives.

  • Conducting a thorough investigation of its physicochemical properties , including its pKa, solubility, and conformational analysis.

  • Screening the compound and its derivatives for a wide range of biological activities , leveraging its unique structural features.

  • Utilizing the molecule as a scaffold for the synthesis of more complex chemical libraries for drug discovery and materials science applications.

The lack of current data presents a clear opportunity for original research. The exploration of this and other understudied bicyclopropyl compounds could unveil novel chemical properties and biological activities, contributing valuable knowledge to the scientific community. Professionals in drug development and chemical research are encouraged to consider this molecule as a novel starting point for their discovery programs.

References

discovery and history of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, with the Chemical Abstracts Service (CAS) number 60629-92-7, is a unique bicyclic carboxylic acid.[1][2][3][4] Its rigid, three-dimensional structure, conferred by the two cyclopropane rings, makes it an intriguing building block for medicinal chemistry and materials science. This document provides a concise technical overview of its known properties and a plausible synthetic approach, based on established chemical principles for the formation of similar molecular scaffolds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[1][2][3][4][5]
Molecular Weight 126.15 g/mol [1][2][5]
CAS Number 60629-92-7[1][3][4]
IUPAC Name This compound[3][4]
Synonyms 1-Cyclopropylcyclopropane-1-carboxylic acid[2]
Melting Point 51-53°C[1]
Purity Typically available at 97% or 98%[1][4]

Proposed Synthetic Pathway

A plausible synthetic workflow is outlined below:

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Precursor Suitable Alkene Precursor Intermediate [1,1'-Bi(cyclopropane)]-1-carbonitrile or ester Precursor->Intermediate Reaction Reagents_1 Cyclopropanating Agent (e.g., Simmons-Smith or Diazo compound) Intermediate_2 [1,1'-Bi(cyclopropane)]-1-carbonitrile or ester Intermediate->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Hydrolysis Reagents_2 Acid or Base Catalysis (e.g., HCl or NaOH)

Caption: Proposed two-step synthesis of the target compound.

Experimental Considerations

The successful synthesis of this compound would likely involve the following general steps:

  • Selection of a suitable starting material: This could be an alkene containing a nitrile or ester group that can be converted to the carboxylic acid.

  • Cyclopropanation: The Simmons-Smith reaction, employing a diiodomethane and a zinc-copper couple, is a classic method for forming cyclopropane rings from alkenes. Alternatively, catalytic methods involving diazo compounds and transition metal catalysts could be employed.

  • Hydrolysis: The resulting nitrile or ester would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide), followed by acidification.

  • Purification: The final product would require purification, likely through techniques such as recrystallization or chromatography, to achieve the desired purity.

Applications in Drug Discovery and Development

The incorporation of strained ring systems like bicyclopropane is a known strategy in medicinal chemistry to explore novel chemical space. The rigid nature of the bicyclopropane scaffold can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. While no specific biological activity or signaling pathway has been reported for this compound itself, its derivatives are of interest. For instance, various cyclopropane carboxylic acid derivatives have been investigated for their potential as therapeutic agents.

Conclusion

This compound is a commercially available compound with a unique and rigid structure. While its detailed history and specific synthesis are not well-documented in publicly accessible literature, its chemical and physical properties are known. The plausible synthetic pathways outlined here provide a foundation for researchers interested in working with this and related molecules. Its potential as a scaffold in the design of new chemical entities for drug discovery warrants further investigation.

References

An In-depth Technical Guide to the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust and scalable synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and implementation in a laboratory setting.

Introduction

The this compound moiety is a structurally unique motif that has garnered increasing interest in drug discovery and development. The rigid, three-dimensional nature of the bicyclopropyl scaffold can impart favorable conformational constraints on molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on a well-established synthetic route, providing researchers with the necessary information to produce this versatile intermediate.

Synthetic Pathway

The most direct and scalable synthesis of this compound proceeds via the carboxylation of a lithiated bicyclopropyl intermediate, which is generated in situ from the corresponding bromo derivative. This two-step sequence is efficient and amenable to large-scale production.

A key precursor, 1-bromo-1-cyclopropylcyclopropane, serves as the starting material for this synthesis. The process involves a lithium-halogen exchange followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

Synthesis_Pathway 1-bromo-1-cyclopropylcyclopropane 1-bromo-1-cyclopropylcyclopropane Intermediate_Lithium [1,1'-Bi(cyclopropane)]-1-lithium 1-bromo-1-cyclopropylcyclopropane->Intermediate_Lithium t-BuLi, Et2O, -78 °C Target_Molecule This compound Intermediate_Lithium->Target_Molecule 1. CO2 (s) 2. H+

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of the target carboxylic acid from 1-bromo-1-cyclopropylcyclopropane.

Materials:

  • 1-bromo-1-cyclopropylcyclopropane

  • tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Pentane

  • Liquid nitrogen

Procedure:

  • Under an inert atmosphere, a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous Et₂O (2.2 L) is cooled to -78 °C using a pentane/liquid nitrogen bath.

  • With mechanical stirring, a 1.7 M solution of t-BuLi in pentane (560 mL, 952.0 mmol) is added dropwise over 40 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred for an additional 25 minutes at -78 °C.

  • An excess of crushed dry ice is added in portions, ensuring the temperature does not rise above -70 °C.

  • The mixture is allowed to slowly warm to ambient temperature over a period of 2 hours.

  • The reaction is quenched by the addition of an ice-cold solution of KOH (60.0 g, 1.070 mol) in H₂O (1 L).

  • The aqueous layer is separated and washed with ether (3 x 100 mL).

  • The aqueous phase is then cooled to 0–5 °C and acidified with concentrated aqueous HCl solution (approximately 175 mL).

  • The resulting mixture is extracted with ether (4 x 300 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as colorless crystals.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

ParameterValue
Starting Material1-bromo-1-cyclopropylcyclopropane
Reagentst-BuLi, CO₂ (dry ice)
SolventAnhydrous Diethyl Ether
Reaction Temperature-78 °C to ambient
Molar Scale907.0 mmol
Yield64% (73.2 g)
Melting Point50–51 °C

Logical Workflow

The overall workflow for the synthesis and subsequent purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start with 1-bromo-1-cyclopropylcyclopropane Lithiation Lithium-Halogen Exchange (t-BuLi, -78 °C) Start->Lithiation Carboxylation Carboxylation (Dry Ice) Lithiation->Carboxylation Quench Aqueous Workup (KOH solution) Carboxylation->Quench Acidification Acidification (HCl) Quench->Acidification Extraction Solvent Extraction (Ether) Acidification->Extraction Drying Drying and Concentration Extraction->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis and purification of the target molecule.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described method is scalable and provides the target compound in good yield, making it a valuable resource for researchers in need of this important synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this procedure in a research or development setting.

References

[1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers essential identifiers, physicochemical properties, and detailed experimental methodologies.

Chemical Identifiers and Properties

This compound is a niche chemical compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its rigid, spirocyclic core offers a unique three-dimensional structure.

Table 1: Identifiers for this compound

Identifier TypeValue
CAS Number 60629-92-7[1][2][3]
IUPAC Name This compound[1][2]
Synonyms 1-Cyclopropylcyclopropane-1-carboxylic acid, 1,1-Dicyclopropanecarboxylic acid[2][3]
Molecular Formula C7H10O2[1][2][3][4]
MDL Number MFCD08704251[1][4]
InChI Key XYVCFEDFMLOASQ-UHFFFAOYSA-N[2][3]
SMILES O=C(O)C1(C2CC2)CC1[1][2]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 126.15 g/mol (126.16 also reported)[1][3]
Purity Typically available at ≥97%[1]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Experimental Protocols

While specific synthesis procedures for this compound are not extensively published, a general and robust method can be adapted from well-established protocols for similar cyclopropane structures, such as cyclopropane-1,1-dicarboxylic acid.[5][6] The following protocol describes a plausible synthetic route.

Protocol 2.1: Synthesis via Phase-Transfer Catalysis

This method is adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid, a structurally related compound.[5] It involves the double alkylation of a malonic ester derivative with 1,2-dibromoethane under phase-transfer conditions, followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 1.0 equivalent based on the malonate).[5]

  • Addition of Reagents: Prepare a mixture of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq). Add this mixture to the vigorously stirred sodium hydroxide/catalyst suspension all at once.[5]

  • Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. The reaction is often exothermic.

  • Workup and Hydrolysis: Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture to approximately 15°C in an ice bath. Carefully acidify by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains between 15-25°C.[5] This step hydrolyzes the diester to the diacid.

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer three times with diethyl ether. To improve recovery, saturate the aqueous layer with sodium chloride before performing additional extractions with ether.[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to yield the crude dicarboxylic acid intermediate.[5]

  • Purification: The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent like chloroform and then adding a non-solvent like hexanes to induce crystallization.[5]

Protocol 2.2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic multiplets for the cyclopropyl protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show a peak for the carboxylic acid carbon and distinct signals for the spiro and methylene carbons of the cyclopropane rings.

Mass Spectrometry (MS):

  • Utilize techniques such as Electrospray Ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Synthesis and Analysis Workflow

The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram illustrates this standard workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Materials (Malonic Ester, Dibromoethane) reaction Phase-Transfer Catalysis Reaction start->reaction NaOH, Catalyst workup Acidic Workup & Hydrolysis reaction->workup HCl (aq) crude Crude Product workup->crude purify Purification (Recrystallization) crude->purify pure Pure Compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (ESI-MS) pure->ms data Data Analysis & Structure Confirmation nmr->data ms->data

Figure 1: General workflow for the synthesis and characterization of this compound.

References

Methodological & Application

The Synthetic Potential of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, [1,1'-Bi(cyclopropane)]-1-carboxylic acid emerges as a unique and valuable building block in the landscape of organic synthesis. Its rigid, spirocyclic structure, composed of two fused cyclopropane rings, offers a distinct three-dimensional scaffold that can impart desirable physicochemical properties to target molecules, including enhanced metabolic stability and improved binding affinity.

This bicyclic carboxylic acid, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol , is a white solid at room temperature.[1] Its compact and strained ring system presents intriguing possibilities for the synthesis of novel chemical entities with applications spanning medicinal chemistry to materials science. The inherent ring strain of the bicyclopropyl moiety can be harnessed as a driving force in various chemical transformations, enabling access to complex molecular architectures that would be challenging to construct through other synthetic routes.

While detailed and specific applications in the synthesis of complex natural products or marketed pharmaceuticals are not extensively documented in publicly available literature, the structural motif of gem-dicyclopropyl groups is of significant interest. The introduction of cyclopropane rings into drug candidates is a well-established strategy to enhance potency, increase metabolic stability, reduce off-target effects, and improve brain permeability. The unique conformational constraints imposed by the bicyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 60629-92-7[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.16 g/mol [1]
Appearance White solid[1]
Purity Typically ≥97%[1]

Synthetic Protocols

Conceptual Synthetic Protocol: Synthesis of this compound

This conceptual synthesis involves the reaction of a cyclopropyl Grignard reagent with a cyclopropanecarbonyl derivative followed by oxidation.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Ethyl cyclopropanecarboxylate

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in dry diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Cyclopropyl bromide is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Ethyl Cyclopropanecarboxylate: The freshly prepared Grignard reagent is cooled in an ice bath. Ethyl cyclopropanecarboxylate, dissolved in dry diethyl ether, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation of the Intermediate Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dicyclopropylmethanol intermediate.

  • Oxidation to the Carboxylic Acid: The crude alcohol is dissolved in a suitable solvent like acetone. Jones reagent is added dropwise at 0 °C until the orange color persists. The reaction is stirred for a few hours at room temperature.

  • Final Work-up and Purification: The excess oxidizing agent is quenched with isopropanol. The mixture is filtered, and the solvent is removed. The residue is taken up in diethyl ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is washed with diethyl ether, then acidified with hydrochloric acid. The precipitated carboxylic acid is extracted with diethyl ether, washed with brine, dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization.

Potential Applications and Logical Relationships

The utility of this compound in organic synthesis lies in its ability to serve as a scaffold for more complex molecules. The carboxylic acid functionality provides a handle for various transformations, including amidation, esterification, and reduction, leading to a diverse array of derivatives.

G Bicp_acid This compound Amide Amide Derivatives Bicp_acid->Amide Amidation Ester Ester Derivatives Bicp_acid->Ester Esterification Alcohol Dicyclopropylmethanol Bicp_acid->Alcohol Reduction Pharma Pharmaceuticals Amide->Pharma Materials Advanced Materials Ester->Materials Alcohol->Pharma

Figure 1. Potential synthetic transformations of this compound.

The diagram above illustrates the potential synthetic pathways starting from this compound. Standard organic transformations can convert the carboxylic acid into amides, esters, and alcohols. These derivatives can then be further elaborated into more complex structures for applications in drug discovery and materials science.

G cluster_synthesis Conceptual Synthesis Workflow Start Cyclopropyl bromide + Ethyl cyclopropanecarboxylate Grignard Grignard Reaction Start->Grignard Intermediate Dicyclopropylmethanol Grignard->Intermediate Oxidation Oxidation Intermediate->Oxidation Product This compound Oxidation->Product

Figure 2. A conceptual workflow for the synthesis of the title compound.

This workflow diagram outlines the key steps in a plausible, though conceptual, synthesis of this compound. It highlights the logical progression from commercially available starting materials to the final product through a series of standard organic reactions.

References

Application Notes and Protocols: [1,1'-Bi(cyclopropane)]-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique and rigid scaffold that holds significant potential as a building block in medicinal chemistry. The incorporation of the bicyclopropyl motif can impart desirable physicochemical properties to drug candidates, including increased metabolic stability, conformational restriction, and improved lipophilicity. This document provides detailed application notes on its potential uses, protocols for its synthesis and subsequent derivatization, and visualizations to guide its application in drug discovery programs.

The bicyclopropyl group can serve as a bioisosteric replacement for other common chemical moieties, such as gem-dimethyl or tert-butyl groups, offering a novel chemical space for lead optimization. Its rigid nature can help in locking in bioactive conformations, potentially leading to increased potency and selectivity for a given biological target.

Data Presentation

While specific quantitative data for drug candidates containing the this compound moiety is not extensively available in the public domain, the following table provides a comparative analysis of the physicochemical properties of the bicyclopropyl group against other common functionalities in medicinal chemistry.

FeatureBicyclopropylgem-Dimethyltert-ButylPhenyl
Molecular Weight ~84 g/mol ~28 g/mol ~57 g/mol ~77 g/mol
logP (calculated) HighModerateHighModerate
Fraction of sp³ carbons (Fsp³) 1.01.01.00.0
Metabolic Stability HighModerateHighVariable
Conformational Rigidity HighLowModerateRigid (Planar)
Solubility Generally LowerHigherLowerLower

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from ethyl cyclopropanecarboxylate via a titanocene-mediated cyclopropanation (Kulinkovich reaction) followed by oxidation.

Step 1: Synthesis of 1-cyclopropylcyclopropan-1-ol

  • Materials:

    • Ethyl cyclopropanecarboxylate

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

    • Ethylmagnesium bromide (EtMgBr) in THF (1 M solution)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

  • Procedure:

    • To a stirred solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF (20 mL/mmol of ester) under a nitrogen atmosphere at room temperature, add titanium(IV) isopropoxide (0.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a 1 M solution of ethylmagnesium bromide in THF (2.2 eq) via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropylcyclopropan-1-ol.

Step 2: Oxidation to this compound

  • Materials:

    • 1-cyclopropylcyclopropan-1-ol

    • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)

    • Acetone

    • Dichloromethane

    • Sodium bicarbonate (NaHCO₃) solution

    • Hydrochloric acid (HCl) (1 M)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-cyclopropylcyclopropan-1-ol (1.0 eq) in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by adding isopropanol until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution.

    • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with dichloromethane (3 x 50 mL).

    • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Materials:

    • This compound

    • Primary amine hydrochloride salt

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the primary amine hydrochloride salt (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Amide Bond Formation ester Ethyl cyclopropanecarboxylate kulinkovich Kulinkovich Reaction (Ti(Oi-Pr)4, EtMgBr) ester->kulinkovich alcohol 1-cyclopropylcyclopropan-1-ol kulinkovich->alcohol oxidation Oxidation (Jones Reagent) alcohol->oxidation acid [1,1'-Bi(cyclopropane)]-1- carboxylic Acid oxidation->acid start_acid [1,1'-Bi(cyclopropane)]-1- carboxylic Acid coupling Amide Coupling (EDC, HOBt, DIPEA) start_acid->coupling amine Primary Amine amine->coupling product Target Amide Derivative coupling->product

Caption: Synthetic workflow for the preparation and derivatization of the target molecule.

Bioisostere_Concept cluster_bioisostere Bioisosteric Replacement Strategy cluster_properties Potential Improvements lead_compound Lead Compound (with gem-dimethyl) replacement Bioisosteric Replacement lead_compound->replacement new_analog New Analog (with bicyclopropyl) replacement->new_analog prop1 Increased Metabolic Stability new_analog->prop1 prop2 Enhanced Rigidity & Potency new_analog->prop2 prop3 Novel Chemical Space (IP) new_analog->prop3

Application Notes and Protocols for [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and experimental protocols are hypothetical and constructed based on the known biological activities of structurally related cyclopropane-containing molecules. Currently, there is a lack of specific published data on the biological functions of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. These protocols are intended to serve as a guide for researchers and scientists to explore its potential applications.

Introduction

This compound is a unique molecule characterized by the presence of a bicyclopropyl moiety linked to a carboxylic acid group. The cyclopropane ring is a highly strained three-membered carbocycle that imparts specific physicochemical properties to molecules, such as conformational rigidity and enhanced metabolic stability.[1] In drug discovery, the incorporation of cyclopropyl groups can lead to improved potency and favorable pharmacokinetic profiles.[1][2] Based on the activities of analogous structures, this compound holds potential for investigation in two primary areas: as an anti-inflammatory agent and as a herbicide.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 1-cyclopropylcyclopropane-1-carboxylic acid[4]
CAS Number 60629-92-7[3][5]
Molecular Formula C₇H₁₀O₂[3][4][5]
Molecular Weight 126.15 g/mol [4]

Potential Application 1: Anti-inflammatory Agent via Leukotriene C4 Synthase Inhibition

Background: Leukotrienes are pro-inflammatory mediators derived from arachidonic acid.[6] Leukotriene C4 (LTC4) synthase is a key enzyme in the synthesis of cysteinyl leukotrienes, which are implicated in inflammatory conditions such as asthma.[6][7] Inhibition of LTC4 synthase is a promising therapeutic strategy for inflammatory diseases.[5][6][7] Certain cyclopropane carboxylic acid derivatives have been explored as LTC4 synthase inhibitors.[5]

Hypothetical Signaling Pathway: Leukotriene Synthesis

Leukotriene_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammation (Bronchoconstriction, etc.) LTC4->Inflammation Test_Compound This compound Test_Compound->LTC4_Synthase Inhibition

Caption: Hypothetical inhibition of the leukotriene synthesis pathway by this compound.

Experimental Protocol: In Vitro LTC4 Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on LTC4 synthase activity.

Materials:

  • Recombinant human LTC4 synthase

  • Leukotriene A4 (LTA4) methyl ester

  • Glutathione (GSH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • This compound

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the recombinant LTC4 synthase in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add the diluted LTC4 synthase to each well and pre-incubate for 15 minutes at room temperature.

    • Add GSH to each well.

    • Initiate the reaction by adding the substrate, LTA4 methyl ester.

  • Incubation and Detection: Incubate the plate at 37°C for 20 minutes. The formation of LTC4 can be measured by various methods, such as reverse-phase HPLC or a specific LTC4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the rate of LTC4 formation for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation

The following table presents hypothetical IC50 values for LTC4 synthase inhibition, which could be obtained from the above protocol.

CompoundTargetIC50 (nM)Assay Type
This compound LTC4 SynthaseHypothetical Value (e.g., 50)In Vitro Enzyme Assay
Reference Inhibitor (e.g., AZD9898) LTC4 SynthaseKnown ValueIn Vitro Enzyme Assay

Potential Application 2: Herbicide via Ketol-Acid Reductoisomerase (KARI) Inhibition

Background: The branched-chain amino acid (BCAA) biosynthesis pathway is essential for plants but absent in animals, making it an excellent target for herbicides.[8] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway.[8] Cyclopropane-1,1-dicarboxylate has been shown to be a potent inhibitor of KARI.[8][9][10]

Hypothetical Signaling Pathway: Branched-Chain Amino Acid Synthesis

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI DHIV 2,3-Dihydroxy-isovalerate KARI->DHIV BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) DHIV->BCAA Plant_Growth Plant Growth BCAA->Plant_Growth Test_Compound This compound Test_Compound->KARI Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays (Anti-inflammatory) cluster_2 Whole-Plant Assays (Herbicidal) Compound_Prep Prepare Compound Dilutions Enzyme_Assay Enzyme Inhibition Assay (e.g., LTC4S or KARI) Compound_Prep->Enzyme_Assay Calc_IC50 Calculate IC50 Enzyme_Assay->Calc_IC50 Lead_Identification Lead Candidate Identification Calc_IC50->Lead_Identification Cell_Culture Culture Macrophages (e.g., RAW 264.7) Treatment Pre-treat with Compound, Stimulate with LPS Cell_Culture->Treatment Measure_Markers Measure Inflammatory Markers (NO, Cytokines) Treatment->Measure_Markers Measure_Markers->Lead_Identification Plant_Growth Grow Plants to 2-4 Leaf Stage Spray_Application Apply Compound via Spray Plant_Growth->Spray_Application Observation Observe for 21 Days, Assess Injury/Growth Spray_Application->Observation Observation->Lead_Identification

References

[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Promising Scaffold Awaiting Drug Discovery Breakthroughs

Author: BenchChem Technical Support Team. Date: December 2025

While [1,1'-Bi(cyclopropane)]-1-carboxylic acid presents an intriguing, rigid, three-dimensional scaffold for medicinal chemistry, a comprehensive review of current scientific literature and patent databases reveals a notable absence of its direct application in drug discovery programs with publicly available biological data and detailed experimental protocols. This bicyclopropyl moiety is commercially available and has been categorized as a potential building block for protein degraders, yet its incorporation into advanced drug candidates or even late-stage preclinical molecules with associated pharmacological data remains largely undocumented.

Researchers and drug development professionals exploring novel chemical space may find the unique conformational constraints and metabolic stability often associated with cyclopropane rings to be of significant interest. However, at present, the direct utility of this compound in drug design is more theoretical than applied. The broader class of cyclopropane carboxylic acid derivatives has seen some exploration in medicinal chemistry, with general claims in patents for the treatment of respiratory diseases and inflammation through the inhibition of enzymes like leukotriene C4 synthase. Despite these broad mentions, specific examples and quantitative biological data for derivatives of this compound are not provided in these documents.

For scientists interested in the potential of this scaffold, the logical first step would be its incorporation into known pharmacophores as a bioisosteric replacement for other cyclic or aromatic systems. The inherent rigidity of the bicyclopropane system could offer advantages in optimizing ligand-target interactions by reducing the entropic penalty of binding.

General Strategies for Exploring the Utility of this compound in Drug Discovery

Given the lack of specific applications, a generalized workflow for evaluating the potential of this scaffold is proposed. This workflow is based on standard medicinal chemistry practices for novel building blocks.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Initial Screening cluster_2 Hit Validation & Optimization cluster_3 Preclinical Development A This compound B Amide/Ester Library Synthesis A->B D Fragment-Based Screening A->D C High-Throughput Screening (HTS) B->C E Hit Confirmation C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In vivo Efficacy & DMPK Studies G->H

Figure 1. A generalized workflow for evaluating novel scaffolds like this compound in a drug discovery program.

Representative Synthetic Protocol: Amide Coupling

Should a researcher wish to explore derivatives of this compound, a standard approach would be to synthesize a library of amides or esters to probe interactions with a biological target. A general protocol for amide bond formation is provided below.

Protocol: Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxamides

Objective: To synthesize a diverse library of amide derivatives from this compound for biological screening.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the coupling agent, for example, HATU (1.1 eq), and an organic base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition:

    • To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq).

    • Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

While the unique structural features of this compound make it an attractive candidate for inclusion in drug discovery campaigns, its potential remains largely untapped. The lack of published data indicates that this scaffold is a frontier for medicinal chemists. The protocols and workflows outlined above provide a starting point for researchers to begin to explore the biological relevance of this intriguing molecule. Future work will hopefully elucidate specific therapeutic areas where the bicyclopropyl moiety can provide significant advantages, moving it from a catalog chemical to a key component of novel therapeutics.

[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: An Uncharted Territory in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

While the unique structural features of cyclopropane derivatives have garnered significant interest in medicinal chemistry and organic synthesis, the application of [1,1'-Bi(cyclopropane)]-1-carboxylic acid as a ligand in catalysis remains a largely unexplored area of research. A thorough review of available scientific literature reveals a notable absence of studies detailing its use in catalytic processes.

Researchers, scientists, and drug development professionals should be aware that there are currently no established application notes or standardized protocols for the use of this compound as a catalytic ligand. The compound is commercially available from various suppliers, indicating its accessibility for research purposes. However, its role in coordinating with metal centers to facilitate catalytic transformations has not been documented in peer-reviewed publications.

Compound Profile: this compound

For researchers interested in exploring the potential of this molecule, the following information has been compiled from chemical supplier databases.

PropertyValue
CAS Number 60629-92-7
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Synonyms 1-Cyclopropylcyclopropane-1-carboxylic acid
Physical Form Solid
Purity Typically available at ≥97%

The Broader Context: Cyclopropanes and Carboxylic Acids in Catalysis

The field of catalysis has seen the successful application of various cyclopropane-containing molecules and carboxylic acids, albeit not in the specific combination of the target molecule.

Cyclopropane Derivatives in Catalysis: The inherent ring strain of the cyclopropane motif makes it a valuable functional group in organic synthesis. Catalytic transformations often leverage this strain for ring-opening reactions, providing access to complex molecular architectures. Furthermore, chiral cyclopropane-containing ligands have been developed and utilized in asymmetric catalysis to induce stereoselectivity in a variety of chemical reactions.

Carboxylic Acids in Catalysis: Carboxylic acids and their derivatives are versatile in catalysis. They can act as directing groups, enabling C-H activation at specific sites within a molecule. In some instances, they serve as "traceless" activating groups that are removed during the catalytic cycle. Moreover, the carboxylate group can function as a ligand to a metal center, influencing the catalyst's electronic and steric properties. Decarboxylative cross-coupling reactions, for example, utilize carboxylic acids as readily available and stable precursors to organometallic reagents.

Future Research Directions

The absence of literature on this compound as a ligand presents a unique opportunity for novel research. Its rigid, bicyclopropyl structure could offer distinct steric and electronic properties when coordinated to a metal center. Potential areas of investigation could include its application in:

  • Cross-coupling reactions: Exploring its efficacy as a ligand in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions.

  • Asymmetric catalysis: The synthesis of chiral derivatives of this compound could yield novel ligands for enantioselective transformations.

  • C-H activation: Investigating its potential as a directing group or ligand in C-H functionalization reactions.

A logical workflow for investigating the catalytic potential of this ligand would be to first synthesize the ligand, then screen it in a variety of known catalytic reactions to identify any promising activity.

Caption: A potential workflow for investigating the catalytic applications of a novel ligand.

Application Notes and Protocols for Synthesizing Novel Compounds with [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic incorporation of unique structural motifs is crucial for the development of novel therapeutics with improved pharmacological profiles. The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention as a valuable building block in drug design. Its rigid nature and unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and increase potency.[1][2] Specifically, the [1,1'-bi(cyclopropane)]-1-carboxylic acid scaffold offers a novel three-dimensional structure that can be exploited as a bioisostere for commonly used groups, such as gem-dimethyl, to modulate the physicochemical properties of drug candidates.[3]

These application notes provide detailed protocols for the synthesis of novel carboxamide derivatives from this compound. While specific biological data for derivatives of this particular scaffold is not yet widely published, the protocols herein are based on established and robust amide coupling methodologies. The application of these compounds is presented in the context of a hypothetical drug discovery workflow targeting enzyme inhibition, a common strategy for cyclopropane-containing molecules.

Synthesis of Starting Material: this compound

A scalable synthesis of this compound has been developed, making it a readily accessible starting material for derivatization. The process begins with the known 1-bromo-1-cyclopropylcyclopropane, which undergoes carboxylation. It has been noted that the yield of this reaction can vary with scale, with longer reaction times on a larger scale potentially leading to side reactions.[4]

Application: Synthesis of a Representative Amide Library

To explore the potential of the [1,1'-bi(cyclopropane)] scaffold, a representative library of amide derivatives can be synthesized via standard amide coupling reactions. The following protocols detail the use of two common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU).

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a hypothetical amide derivative, N-benzyl-[1,1'-bi(cyclopropane)]-1-carboxamide, using EDC/NHS and HATU coupling reagents. These values are representative and may vary depending on the specific amine used.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDCNHSNoneDMF/DCM2-1260-95
HATUNoneDIPEADMF1-475-95

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS

This protocol describes a general procedure for the synthesis of amides from this compound using EDC and NHS.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Amine Coupling:

    • Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.

    • Continue to stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol provides a method for amide synthesis using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine of interest

  • (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate or other suitable organic solvent for extraction

  • 5% aqueous LiCl (if using DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Pre-activation of Carboxylic Acid:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling:

    • Add the desired amine (1.2 equivalents) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl to remove residual DMF.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of novel [1,1'-bi(cyclopropane)]-1-carboxamides.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification A This compound D Amide Coupling Reaction A->D B Amine B->D C Coupling Reagent (EDC/NHS or HATU) C->D E Reaction Mixture D->E F Extraction E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Purified Amide Derivative I->J

Caption: General workflow for amide synthesis.

Hypothetical Signaling Pathway

Given that many cyclopropane-containing compounds act as enzyme inhibitors, the synthesized amides could be screened against a panel of enzymes. The following diagram depicts a hypothetical signaling pathway where a novel [1,1'-bi(cyclopropane)]-1-carboxamide derivative acts as an inhibitor of a kinase, a common target in drug discovery.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras ligand Growth Factor ligand->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor [1,1'-Bi(cyclopropane)]-1-carboxamide Derivative inhibitor->raf

Caption: Inhibition of the MAPK/ERK pathway.

References

The Untapped Potential of [1,1'-Bi(cyclopropane)]-1-carboxylic acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: [1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique bicyclic carboxylic acid with a compact and rigid structure. While its direct applications in materials science are not yet extensively documented, its distinct molecular architecture presents intriguing possibilities for the development of novel polymers and functional materials. The strained cyclopropane rings and the reactive carboxylic acid group make it a candidate for creating materials with tailored thermal, mechanical, and optical properties. This document explores the potential applications and provides hypothetical protocols for the integration of this compound into material synthesis.

Potential Applications in Materials Science

The unique structure of this compound suggests its potential as a building block in several classes of materials:

  • High-Performance Polymers: Incorporation of the rigid bicyclopropane unit into polymer backbones, such as in polyamides and polyesters, could lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength. The compact nature of the bicyclopropane moiety may also influence chain packing and morphology.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows it to act as a linker or ligand in the synthesis of MOFs. The specific geometry and rigidity of the bicyclopropane structure could be exploited to create novel framework topologies with tailored pore sizes and functionalities, potentially for applications in gas storage, separation, or catalysis.

  • Specialty Coatings and Adhesives: Polymers derived from this compound could exhibit unique surface properties, making them suitable for specialty coatings with enhanced hardness or specific adhesion characteristics.

Physicochemical and Hazard Information

A summary of the key properties and hazard information for this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [3]
CAS Number 60629-92-7[1][2]
Appearance Solid[4]
Purity Typically ≥97%[1][4]
Hazard Statements H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Hypothetical Experimental Protocols

Protocol 1: Synthesis of a Novel Polyamide via Direct Polycondensation

This protocol describes a hypothetical synthesis of a polyamide using this compound and a commercial diamine, such as 4,4'-oxydianiline, based on the Yamazaki-Higashi phosphorylation reaction.[5][6]

Materials:

  • This compound

  • 4,4'-oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and calcium chloride (0.1 equivalents).

  • Add anhydrous NMP to dissolve the reactants under a gentle flow of inert gas.

  • To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (2 equivalents).

  • Heat the reaction mixture to 100-120 °C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with hot methanol and water, and then dry in a vacuum oven at 80 °C for 24 hours.

  • The resulting polyamide can then be characterized for its molecular weight, thermal properties (TGA, DSC), and mechanical properties.

Illustrative Data for Characterization:

PropertyExpected Range/Value
Inherent Viscosity (dL/g) 0.5 - 1.0
Glass Transition Temp. (Tg, °C) 200 - 280
10% Weight Loss Temp. (TGA, °C) > 450
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc)
Protocol 2: Exploratory Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines a general approach for the solvothermal synthesis of a MOF using this compound as an organic linker and a metal salt, such as zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (1 equivalent) in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (1.5 equivalents) in DMF.

  • Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.

  • Seal the autoclave and heat it in an oven at 80-120 °C for 24-72 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.

  • Dry the crystals under vacuum.

  • The crystalline product can be analyzed by single-crystal X-ray diffraction to determine its structure, and its porosity can be assessed by gas adsorption measurements.

Visualizing Methodologies and Concepts

Diagram 1: Hypothetical Polymerization Workflow

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization monomer1 This compound dissolution Dissolve monomers in NMP with CaCl2 monomer1->dissolution monomer2 Diamine (e.g., 4,4'-ODA) monomer2->dissolution reagents Add Pyridine and TPP dissolution->reagents heating Heat at 100-120°C under inert gas reagents->heating precipitation Precipitate in Methanol heating->precipitation washing Wash with Methanol and Water precipitation->washing drying Vacuum Dry washing->drying analysis Analyze Properties: - Molecular Weight - Thermal Stability (TGA) - Glass Transition (DSC) - Mechanical Strength drying->analysis

Caption: Workflow for polyamide synthesis.

Diagram 2: Potential Material Applications

G cluster_polymers Polymer Synthesis cluster_mofs Framework Materials cluster_other Other Applications central_node This compound polyamide Polyamides central_node->polyamide as Diacid Monomer polyester Polyesters central_node->polyester as Diacid Monomer mof Metal-Organic Frameworks central_node->mof as Organic Linker coatings Specialty Coatings polyamide->coatings

Caption: Potential material classes.

This compound represents a promising yet underexplored building block for materials science. The protocols and potential applications outlined here provide a foundation for future research into novel materials derived from this unique compound. Further investigation is warranted to synthesize and characterize these hypothetical materials to fully understand the impact of the bicyclopropane moiety on material properties.

References

Application Notes & Protocols for the Quantification of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique molecule with a rigid, strained ring system that presents distinct challenges and opportunities for analytical quantification. Its structural properties influence its solubility, chromatographic behavior, and ionization efficiency. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the appropriate technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

While specific analytical methods for this compound are not extensively documented, methods for structurally similar compounds, such as cyclopropanecarboxylic acid and its derivatives, provide a strong foundation for method development. The protocols outlined below are based on established analytical principles for these related molecules and are intended to serve as a comprehensive starting point for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are essential for method development and optimization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 60629-92-7[1][2]
Molecular Formula C7H10O2[1]
Molecular Weight 126.16 g/mol [1][2]
Purity Typically ≥97%[1]

Analytical Techniques

Three primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, often requiring derivatization for carboxylic acids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for complex matrices and low concentration levels.

The logical flow for selecting the appropriate analytical technique is illustrated in the diagram below.

logical_workflow Figure 1. Decision tree for analytical technique selection. start Sample containing This compound matrix Complex Matrix? (e.g., plasma, tissue) start->matrix sensitivity High Sensitivity Required? (e.g., pg/mL) matrix->sensitivity Yes volatility Is analyte volatile or can be made volatile? matrix->volatility No hplc HPLC-UV sensitivity->hplc No lcmsms LC-MS/MS sensitivity->lcmsms Yes gcms GC-MS (with derivatization) volatility->hplc No volatility->gcms Yes

Caption: Figure 1. Decision tree for analytical technique selection.

Experimental Protocols

The following section provides detailed experimental protocols for the quantification of this compound.

General Sample Preparation Workflow

The general workflow for sample preparation and analysis is depicted below.

experimental_workflow Figure 2. General experimental workflow for quantification. sample Sample Collection (e.g., plasma, reaction mixture) extraction Extraction (LLE, SPE, or PPT) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) extraction->analysis derivatization->analysis data Data Acquisition and Processing analysis->data quantification Quantification and Reporting data->quantification

Caption: Figure 2. General experimental workflow for quantification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not required.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Sample matrix (e.g., reaction mixture, formulation)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

3. Sample Preparation

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For liquid samples, dilute with the mobile phase or perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if matrix components interfere with the analysis.

  • For solid samples, perform a solvent extraction followed by filtration.

4. HPLC Conditions

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.[4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound after derivatization to increase its volatility. Direct GC analysis of carboxylic acids can be challenging due to their polarity and high boiling points.[6]

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Internal standard (e.g., a deuterated analog if available, or a structurally similar compound)[7]

2. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

3. Derivatization and Sample Preparation

  • Prepare stock solutions of the reference standard and internal standard.

  • To an aliquot of the sample or standard in a vial, add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatizing agent and anhydrous solvent, cap the vial, and heat (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

5. Data Analysis

  • Identify the derivatized analyte and internal standard by their retention times and mass spectra.

  • Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, particularly for complex biological matrices.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4), if available. If not, a structurally similar compound can be used.[7]

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (for mobile phase)

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or similar reverse-phase column suitable for UPLC or HPLC

3. Sample Preparation

  • Prepare stock solutions of the reference standard and internal standard.

  • For biological samples (e.g., plasma, urine), perform a protein precipitation (PPT) with acetonitrile, followed by centrifugation.

  • Alternatively, use LLE or SPE for cleaner extracts and to concentrate the analyte.

  • Evaporate the supernatant or eluate and reconstitute in the initial mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI negative or positive (to be optimized)

  • MS Parameters: Optimize precursor and product ions, collision energy, and other source parameters by infusing a standard solution of the analyte.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve using weighted linear regression and determine the concentration of the analyte in the samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Note that these are example values and will require experimental verification for this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~100 ng/mL~1-10 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~5-50 ng/mL~0.05-0.5 ng/mL
Linearity Range 0.5 - 100 µg/mL0.05 - 10 µg/mL0.0005 - 1 µg/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Recovery) 95-105%90-110%85-115%

Conclusion

The analytical methods presented provide a comprehensive guide for the quantification of this compound. The choice of technique should be guided by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV offers a simple and robust method for less demanding applications, GC-MS after derivatization can provide higher sensitivity. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice, offering unparalleled sensitivity and selectivity. The provided protocols should be validated to ensure they meet the specific requirements of the intended application.

References

Optimal Reaction Conditions for the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the current literature, a robust multi-step approach is outlined. This pathway proceeds through the formation of ethyl [1,1'-bi(cyclopropane)]-1-carboxylate via a rhodium-catalyzed cyclopropanation, followed by hydrolysis to yield the target carboxylic acid.

Synthetic Pathway Overview

The optimal synthesis of this compound is achieved in a two-step process. The first step involves the rhodium(II)-catalyzed reaction of methylenecyclopropane with ethyl diazoacetate to form the corresponding ethyl ester. The subsequent step is the basic hydrolysis of the ester to afford the final carboxylic acid product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialsKey ReagentsCatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)
1 CyclopropanationMethylenecyclopropane, Ethyl diazoacetate-Rhodium(II) acetate dimer (Rh₂(OAc)₄)Dichloromethane (CH₂Cl₂)0 to 2512 hHigh (not specified)
2 HydrolysisEthyl [1,1'-bi(cyclopropane)]-1-carboxylateSodium hydroxide (NaOH) or Lithium hydroxide (LiOH)-Ethanol/Water or Tetrahydrofuran/Water25 to 50Not specifiedHigh

Experimental Protocols

Step 1: Synthesis of Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

This protocol is based on the general principles of rhodium-catalyzed cyclopropanation of alkenes with diazoacetates.[1]

Materials:

  • Methylenecyclopropane

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve methylenecyclopropane (1.2 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of rhodium(II) acetate dimer (typically 1 mol%) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 2-4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for an additional 8-10 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is typically filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude ethyl [1,1'-bi(cyclopropane)]-1-carboxylate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.

Step 2: Hydrolysis of Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate to this compound

This protocol follows a standard procedure for the basic hydrolysis of an ethyl ester.[2]

Materials:

  • Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl [1,1'-bi(cyclopropane)]-1-carboxylate in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to approximately 50 °C to expedite the hydrolysis. Monitor the reaction progress by TLC until the starting ester is no longer detectable.[2]

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.

  • The carboxylic acid product may precipitate out of the solution upon acidification. If so, it can be collected by filtration.

  • If the product remains dissolved, extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Rhodium-Catalyzed Cyclopropanation cluster_step2 Step 2: Ester Hydrolysis A Methylenecyclopropane C Rh₂(OAc)₄ (catalyst) Dichloromethane (solvent) 0 °C to 25 °C, 12 h A->C B Ethyl Diazoacetate B->C D Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate C->D High Yield E Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate F 1. NaOH or LiOH, EtOH/H₂O 25-50 °C 2. H₃O⁺ (acidification) E->F G This compound F->G High Yield

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [1,1'-Bi(cyclopropane)]-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science, often utilized for the synthesis of novel pharmacologically active agents and functional materials. Its rigid, sp³-rich bicyclopropyl scaffold offers a unique three-dimensional profile that can impart desirable physicochemical properties to lead compounds. This document provides detailed protocols for the large-scale synthesis of this key intermediate, based on established and scalable methodologies.

Synthetic Pathway Overview

The most common and scalable route to this compound involves the carboxylation of a lithiated bicyclopropane species. The overall transformation is depicted below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1-bromo-1-cyclopropylcyclopropane 1-bromo-1-cyclopropylcyclopropane 1-cyclopropyl-1-lithiocyclopropane 1-cyclopropyl-1-lithiocyclopropane 1-bromo-1-cyclopropylcyclopropane->1-cyclopropyl-1-lithiocyclopropane t-BuLi, Et2O, -78 °C This compound This compound 1-cyclopropyl-1-lithiocyclopropane->this compound 1. CO2 (dry ice) 2. H+ workup

Caption: Synthetic route to this compound.

Quantitative Data Summary

The yield of the carboxylation reaction is dependent on the reaction scale. This is attributed to the longer reaction times required for larger scales, which can lead to side reactions of the intermediate organolithium species.[1]

Scale (mmol) Starting Material (1-bromo-1-cyclopropylcyclopropane) t-BuLi (1.7 M in pentane) Anhydrous Et₂O Yield (%) Reference
12.4---89[1]
900146.0 g (907.0 mmol)560 mL (952.0 mmol)2.2 L64[1][2]
1400---62[1]

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from a published scalable procedure.[1][2]

Materials:

  • 1-bromo-1-cyclopropylcyclopropane

  • tert-Butyllithium (t-BuLi) 1.7 M in pentane

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Pentane

  • Liquid nitrogen (for cooling bath)

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling bath (e.g., pentane/liquid N₂)

  • Separatory funnel

  • Standard glassware for extraction and workup

  • Rotary evaporator

Procedure:

Experimental_Workflow cluster_reaction Reaction Setup cluster_addition Reagent Addition cluster_carboxylation Carboxylation cluster_workup Workup and Isolation A Dissolve 1-bromo-1-cyclopropylcyclopropane in anhydrous Et2O in a three-necked flask. B Cool the solution to -78 °C using a pentane/liquid N2 bath. A->B C Add t-BuLi solution dropwise over 40 minutes, maintaining T ≤ -70 °C. B->C D Stir the mixture at -78 °C for an additional 25 minutes. C->D E Add excess dry ice in portions, keeping T ≤ -70 °C. D->E F Allow the mixture to slowly warm to room temperature over 2 hours. E->F G Quench the reaction with an ice-cold KOH solution. F->G H Wash the aqueous layer with Et2O. G->H I Acidify the aqueous layer with concentrated HCl at 0-5 °C. H->I J Extract the product with Et2O. I->J K Dry the combined organic phases and concentrate under reduced pressure. J->K

Caption: Workflow for the large-scale synthesis of the target acid.

Detailed Steps:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 146.0 g (907.0 mmol) of 1-bromo-1-cyclopropylcyclopropane in 2.2 L of anhydrous diethyl ether.[1]

  • Lithiation: Cool the solution to -78 °C using a pentane/liquid nitrogen bath. Add 560 mL (952.0 mmol) of a 1.7 M solution of t-BuLi in pentane dropwise over a period of 40 minutes. Ensure the internal temperature does not rise above -70 °C.[1]

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 25 minutes.[1]

  • Carboxylation: Carefully add an excess of crushed dry ice in several portions to the reaction mixture. Maintain the temperature below -70 °C during the addition.

  • Warming: Allow the mixture to slowly warm to ambient temperature over approximately 2 hours.[1]

  • Quenching and Extraction: Quench the reaction by adding an ice-cold solution of 60.0 g (1.07 mol) of KOH in 1 L of water.[2] Transfer the mixture to a large separatory funnel and wash the aqueous layer with diethyl ether (3 x 100 mL).

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath and carefully acidify with concentrated HCl (approximately 175 mL) until the pH is acidic.

  • Product Extraction: Extract the resulting mixture with diethyl ether (4 x 300 mL).[2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as colorless crystals.[2] The product can be used in the next step without further purification.

Safety Precautions

  • t-Butyllithium (t-BuLi): is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen). Use proper personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and appropriate gloves. Ensure a fire extinguisher suitable for organometallic fires is readily accessible.

  • Dry Ice: Handle with cryogenic gloves to prevent frostbite. Ensure adequate ventilation as it sublimes to CO₂ gas, which can displace oxygen.

  • Diethyl Ether: is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acid/Base Handling: Concentrated HCl and KOH are corrosive. Handle with appropriate PPE. The quenching and acidification steps are exothermic and should be performed with cooling.

Further Applications

The synthesized this compound can be further functionalized. For example, it can undergo a Curtius degradation to furnish the corresponding N-Boc-protected (1-cyclopropyl)cyclopropylamine, another valuable building block.[1][2]

Curtius_Degradation cluster_start Starting Material cluster_product Product Carboxylic_Acid This compound Amine N-Boc-(1-cyclopropyl)cyclopropylamine Carboxylic_Acid->Amine Curtius Degradation (Weinstock Protocol)

Caption: Conversion to N-Boc protected amine.

References

Application Notes and Protocols: Employing [1,1'-Bi(cyclopropane)]-1,1'-dicarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making their stereoselective synthesis a critical challenge. The rigid and strained framework of the cyclopropane ring has made it a valuable scaffold in medicinal chemistry, often imparting favorable properties such as metabolic stability and conformational constraint to drug candidates.[1][2] This document provides detailed application notes and protocols on the use of [1,1'-Bi(cyclopropane)]-1,1'-dicarboxylic acid as a precursor for a powerful class of chiral ligands for asymmetric catalysis, enabling the synthesis of valuable, enantioenriched building blocks.

While direct applications of [1,1'-Bi(cyclopropane)]-1-carboxylic acid in asymmetric synthesis are not widely documented, its dicarboxylic acid counterpart serves as a key structural element in the design of C₂-symmetric chiral bis(oxazoline) (BOX) ligands. These ligands, in combination with various metal catalysts, have demonstrated exceptional efficacy in a range of asymmetric transformations.

Application: Synthesis of Chiral Bis(oxazoline) Ligands

The gem-dicyclopropyl backbone of [1,1'-Bi(cyclopropane)]-1,1'-dicarboxylic acid provides a rigid and well-defined steric environment when incorporated into chiral ligands. This rigidity is crucial for creating a precise chiral pocket around the metal center, which is essential for high stereocontrol in catalytic reactions. A prominent example is the synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole), a highly effective ligand in numerous asymmetric reactions.[3][4]

Experimental Workflow: Ligand Synthesis

The synthesis of the cyclopropane-bridged indane-bis(oxazoline) ligand is a multi-step process that begins with the preparation of a bis(oxazoline) precursor, followed by the introduction of the cyclopropane moiety.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation A cis-1-Amino-2-indanol C Bis((3aR,8aS)-3a,8a-dihydro-8H- indeno[1,2-d]oxazol-2-yl)methane A->C CH2Cl2, 45 °C B Diethyl Malonimidate Dihydrochloride B->C D Precursor from Step 1 F (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis (3a,8a-dihydro-8H-indeno[1,2-d]-oxazole) D->F THF, 0 °C to 50 °C E NaH, 1,2-Dibromoethane E->F

Caption: Workflow for the synthesis of the cyclopropane-bridged BOX ligand.

Detailed Protocol: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole)[3][4]

Part A: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane

  • Reaction Setup: In an oven-dried 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv) and diethyl malonimidate dihydrochloride (16.4 g, 71 mmol, 1 equiv).

  • Solvent Addition: Add dichloromethane (1 L) to the flask.

  • Reaction Conditions: Heat the mixture to 45 °C (internal temperature) and stir for 18 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 4-L separatory funnel and wash with water (1 L). Extract the aqueous layer with dichloromethane (800 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol to yield bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane as a white solid (yield: ~70%).[4]

Part B: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole)

  • Reaction Setup: In a flame-dried 1-L three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve the product from Part A (14.9 g, 45 mmol, 1 equiv) in anhydrous tetrahydrofuran (350 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (5.4 g, 135 mmol, 3.0 equiv) portion-wise over 5 minutes.

  • Cyclopropanation: Add 1,2-dibromoethane (5.8 mL, 67.5 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Reaction Conditions: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 50 °C for 2 hours.[4]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (300 mL). Dilute with water (200 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the title ligand as a white solid (yield: ~72%).[3][4]

Applications in Asymmetric Catalysis

The cyclopropane-bridged indane-bis(oxazoline) ligand, in complex with copper(II) triflate (Cu(OTf)₂), forms a highly effective chiral Lewis acid catalyst for a variety of enantioselective transformations.

Asymmetric Diels-Alder Reaction

The copper-catalyzed Diels-Alder reaction is a powerful tool for the construction of chiral six-membered rings. The cyclopropane-BOX ligand provides excellent levels of enantioselectivity in the reaction between N-acyl-α,β-unsaturated dienophiles and dienes.[3]

General Protocol for Copper-Catalyzed Asymmetric Diels-Alder Reaction:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, stir a mixture of the cyclopropane-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous dichloromethane (10 mL) at room temperature for 1-2 hours.

  • Reaction: In a separate flask, dissolve the N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous dichloromethane (5 mL) and cool to -78 °C.

  • Addition of Catalyst and Diene: Add the prepared catalyst solution (10 mol%) to the dienophile solution. After stirring for 30 minutes, add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction at -78 °C and monitor by TLC. Upon completion (typically within 3 hours), quench with saturated aqueous sodium bicarbonate, warm to room temperature, and extract the product with dichloromethane. The organic layers are dried, concentrated, and purified by chromatography.

Table 1: Performance in Asymmetric Diels-Alder Reaction

DienophileDieneCatalyst Loading (mol%)Yield (%)e.e. (%)Reference
N-acryloyl-2-oxazolidinoneCyclopentadiene10>9096[3]
N-crotonyl-2-oxazolidinoneCyclopentadiene108598
N-cinnamoyl-2-oxazolidinoneCyclopentadiene108895
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. The use of the copper/cyclopropane-BOX catalyst enables highly enantioselective Michael additions.[5][6]

Table 2: Performance in Asymmetric Michael Addition

Michael AcceptorNucleophileCatalyst Loading (mol%)Yield (%)e.e. (%)Reference
2-CyclohexenoneDiethyl malonate59294[5]
2-CyclopentenoneDibenzyl malonate58996[5]
ChalconeNitromethane108591[6]
Asymmetric Aldol and Ene Reactions

This catalytic system has also shown great promise in other important C-C bond-forming reactions, including enantioselective aldol and carbonyl-ene reactions, providing access to chiral β-hydroxy ketones and homoallylic alcohols, respectively.[5][6]

Table 3: Performance in Asymmetric Aldol and Ene Reactions

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)Yield (%)e.e. (%)Reference
AldolBenzaldehydeMethyl isocyanoacetate108892[5]
EneEthyl glyoxylateα-Methylstyrene109597[6]

Relevance in Drug Development

The chiral cyclopropane-containing products synthesized using these methods are valuable building blocks for the pharmaceutical industry. The cyclopropane motif can enhance a drug's metabolic stability and binding affinity.[1][2] For instance, the synthesis of precursors to drugs like Tranylcypromine, Tasimelteon, and Ticagrelor involves the formation of a chiral cyclopropane core.[7][8] The catalytic methods described here offer an efficient route to such enantiomerically pure intermediates.

Logical Relationship: From Chiral Catalyst to Drug Candidate

The development of a new drug candidate often follows a logical progression from the design of a synthetic route to the evaluation of its biological activity. The use of the cyclopropane-BOX ligand is an early and critical step in this pathway for certain classes of molecules.

G A [1,1'-Bi(cyclopropane)]-1,1'-dicarboxylic acid B Chiral BOX Ligand Synthesis A->B C Asymmetric Catalysis (e.g., Diels-Alder, Michael) B->C D Enantiopure Cyclopropane Building Block C->D E Multi-step Synthesis of Active Pharmaceutical Ingredient (API) D->E F Preclinical & Clinical Development E->F

Caption: Logical flow from the starting dicarboxylic acid to a drug candidate.

Conclusion

[1,1'-Bi(cyclopropane)]-1,1'-dicarboxylic acid serves as a valuable and rigid scaffold for the synthesis of highly effective chiral bis(oxazoline) ligands. These ligands, particularly in complex with copper, catalyze a range of important asymmetric transformations with high yields and excellent enantioselectivities. The protocols and data presented herein provide a strong foundation for researchers and drug development professionals to utilize this powerful tool in the synthesis of enantiomerically pure compounds with significant potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Low or no yield is a common challenge in multi-step organic syntheses. The following table outlines potential causes and solutions for the two primary synthetic routes to this compound.

Potential CauseRecommended Solution
Route 1: Simmons-Smith Cyclopropanation
Inactive Zinc-Copper CoupleThe activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated. Consider using ultrasound to enhance activation. An alternative is the Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) which can lead to a more reproducible reaction.[1]
Poor Quality DiiodomethaneUse freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.
Presence of Moisture or AirThe Simmons-Smith reaction is highly sensitive to moisture and air. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Low Substrate ReactivityFor less reactive alkenes, such as those with electron-withdrawing groups, a more reactive reagent system like the Furukawa or Shi modifications may be necessary.[1]
Route 2: Carboxylation of 1-bromo-1-cyclopropylcyclopropane
Incomplete LithiationEnsure the organolithium reagent (e.g., t-BuLi) is of high quality and accurately titrated. The reaction must be carried out at a very low temperature (typically -78 °C) to prevent side reactions.
Impure Starting MaterialThe purity of 1-bromo-1-cyclopropylcyclopropane is critical. Purify the starting material by distillation before use.
Inefficient CarboxylationEnsure an excess of freshly crushed dry ice (solid CO₂) is used for the carboxylation step. The reaction mixture should be poured onto the dry ice to ensure rapid quenching of the organolithium intermediate.
Issue 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and significantly reduce the yield of the desired this compound.

Potential CauseRecommended Solution
Route 1: Simmons-Smith Cyclopropanation
Isomerization of the Alkene Starting MaterialEnsure the starting material, such as methyl 3-cyclopropylacrylate, is pure and free of geometric isomers.
Side Reactions of the CarbenoidThe Simmons-Smith reagent can react with other functional groups. Protect sensitive functional groups if necessary. Use of the Furukawa modification can sometimes improve chemoselectivity.
Route 2: Carboxylation of 1-bromo-1-cyclopropylcyclopropane
Wurtz CouplingThe formation of bicyclopropyl as a byproduct can occur. This can be minimized by maintaining a very low reaction temperature during the lithiation and carboxylation steps.
Reaction with SolventEnsure the use of a dry, non-reactive solvent such as diethyl ether or tetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for producing this compound?

A1: Both the Simmons-Smith cyclopropanation of a cyclopropyl-substituted acrylate and the carboxylation of 1-bromo-1-cyclopropylcyclopropane are viable routes. The choice depends on the availability of starting materials and the scale of the synthesis. The carboxylation route may be more direct if 1-bromo-1-cyclopropylcyclopropane is readily available.

Q2: My Simmons-Smith reaction is sluggish. How can I improve the reaction rate?

A2: A sluggish Simmons-Smith reaction is often due to an insufficiently activated zinc-copper couple. Ensure it is freshly prepared. Alternatively, switching to the more reactive Furukawa reagent (Et₂Zn and CH₂I₂) can significantly increase the reaction rate.[1] Gently warming the reaction mixture may also help, but this should be done cautiously to avoid promoting side reactions.

Q3: I am having trouble purifying the final carboxylic acid product. Any suggestions?

A3: this compound can be purified by recrystallization. A common solvent system is a mixture of diethyl ether and pentane. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Q4: Can I use a different carboxylating agent instead of dry ice?

A4: While dry ice (solid CO₂) is the most common and convenient source of CO₂ for quenching organolithium reagents, other methods like bubbling CO₂ gas through the solution can also be used. However, ensuring anhydrous conditions with CO₂ gas can be more challenging.

Data Presentation

The following table summarizes the reported yields for the two main synthetic routes to this compound and its ethyl ester precursor.

Synthetic RouteStarting MaterialProductReported YieldReference
Simmons-Smith CyclopropanationMethyl 3-cyclopropylacrylateEthyl [1,1'-bicyclopropyl]-1-carboxylate65%de Meijere, A., et al. (1998)
Carboxylation1-bromo-1-cyclopropylcyclopropaneThis compound64% (on 900 mmol scale)Kozhushkov, S. I., et al. (2014)

Experimental Protocols

Protocol 1: Synthesis of Ethyl [1,1'-bicyclopropyl]-1-carboxylate via Simmons-Smith Reaction

This protocol is adapted from the work of de Meijere, A., et al. (1998).

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, place zinc powder (26.1 g, 0.4 mol) and copper(I) chloride (2.97 g, 0.03 mol). Heat the mixture under a stream of argon at 100 °C for 30 minutes. Cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether (100 mL) to the activated zinc-copper couple.

  • Addition of Reagents: A solution of methyl 3-cyclopropylacrylate (12.6 g, 0.1 mol) and diiodomethane (80.4 g, 0.3 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension over 1 hour.

  • Reaction: The reaction mixture is stirred at reflux for 24 hours under an argon atmosphere.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by distillation under reduced pressure to afford ethyl [1,1'-bicyclopropyl]-1-carboxylate.

Protocol 2: Synthesis of this compound via Carboxylation

This protocol is adapted from the work of Kozhushkov, S. I., et al. (2014).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 1-bromo-1-cyclopropylcyclopropane (146.0 g, 0.907 mol) in anhydrous diethyl ether (2.2 L).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a 1.7 M solution of tert-butyllithium in pentane (560 mL, 0.952 mol) dropwise over 40 minutes, maintaining the temperature below -70 °C.

  • Carboxylation: After stirring for an additional 25 minutes at -78 °C, add an excess of freshly crushed dry ice in several portions, ensuring the temperature does not rise above -70 °C.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Extraction: Add water (500 mL) and separate the layers. Wash the organic layer with water (2 x 250 mL). Combine the aqueous layers and acidify with concentrated hydrochloric acid to pH 1.

  • Purification: Extract the acidified aqueous layer with diethyl ether (3 x 500 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from diethyl ether/pentane to yield this compound as a colorless solid.

Mandatory Visualization

experimental_workflow_simmons_smith cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification Zn Zinc Powder Activation Heat Activation (100°C) Zn->Activation CuCl Copper(I) Chloride CuCl->Activation ZnCu Activated Zn-Cu Couple Activation->ZnCu Reaction Simmons-Smith Reaction (Reflux, 24h) ZnCu->Reaction Substrate Methyl 3-cyclopropylacrylate Substrate->Reaction CH2I2 Diiodomethane CH2I2->Reaction Solvent1 Anhydrous Diethyl Ether Solvent1->Reaction Crude_Ester Crude Ethyl [1,1'-bicyclopropyl]-1-carboxylate Reaction->Crude_Ester Quench Quench (aq. NH4Cl) Crude_Ester->Quench Extract Extraction (Et2O) Quench->Extract Purify Distillation Extract->Purify Final_Product Pure Ethyl [1,1'-bicyclopropyl]-1-carboxylate Purify->Final_Product

Caption: Experimental workflow for the Simmons-Smith synthesis route.

experimental_workflow_carboxylation cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_purification Work-up and Purification Start_Mat 1-bromo-1-cyclopropylcyclopropane Lithiation_Step Lithiation (-78°C) Start_Mat->Lithiation_Step tBuLi t-Butyllithium tBuLi->Lithiation_Step Solvent2 Anhydrous Diethyl Ether Solvent2->Lithiation_Step Organolithium 1-cyclopropyl-1-lithiocyclopropane Lithiation_Step->Organolithium Carboxylation_Step Carboxylation (-78°C to RT) Organolithium->Carboxylation_Step Dry_Ice Dry Ice (CO2) Dry_Ice->Carboxylation_Step Crude_Acid Crude [1,1'-Bi(cyclopropane)] -1-carboxylic acid Carboxylation_Step->Crude_Acid Acid_Workup Acidic Work-up (HCl) Crude_Acid->Acid_Workup Extraction2 Extraction (Et2O) Acid_Workup->Extraction2 Recrystallize Recrystallization Extraction2->Recrystallize Final_Product2 Pure [1,1'-Bi(cyclopropane)] -1-carboxylic acid Recrystallize->Final_Product2

Caption: Experimental workflow for the carboxylation synthesis route.

troubleshooting_low_yield cluster_ss Simmons-Smith Route cluster_carb Carboxylation Route Start Low or No Yield Observed SS_Cause1 Inactive Zn-Cu Couple? Start->SS_Cause1 Check Simmons-Smith Carb_Cause1 Incomplete Lithiation? Start->Carb_Cause1 Check Carboxylation SS_Cause2 Moisture/Air Contamination? SS_Sol1 Prepare fresh Zn-Cu or use Furukawa reagent. SS_Cause1->SS_Sol1 SS_Cause3 Poor Reagent Quality? SS_Sol2 Ensure oven-dried glassware and inert atmosphere. SS_Cause2->SS_Sol2 SS_Sol3 Use purified diiodomethane. SS_Cause3->SS_Sol3 Carb_Cause2 Inefficient Carboxylation? Carb_Sol1 Verify t-BuLi concentration and maintain -78°C. Carb_Cause1->Carb_Sol1 Carb_Cause3 Impure Starting Material? Carb_Sol2 Use excess fresh dry ice and rapid quenching. Carb_Cause2->Carb_Sol2 Carb_Sol3 Purify starting bromide by distillation. Carb_Cause3->Carb_Sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of [1,1'-Bi(cyclopropane)]-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?

A common synthetic approach involves the cyclopropanation of a vinylcyclopropane derivative, often using a Simmons-Smith or related reaction, followed by carboxylation. Potential byproducts can include unreacted starting materials, isomers (cis/trans), and byproducts from side reactions such as methylation of other functional groups if excess reagent is used.

Q2: What are the general physical properties of this compound that are relevant for its purification?

This compound is a carboxylic acid, which means its solubility is pH-dependent. It is generally more soluble in basic aqueous solutions (as its carboxylate salt) and in organic solvents in its protonated form. This property is crucial for purification by extraction. Carboxylic acids are also good candidates for purification by recrystallization.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

Yes, reversed-phase HPLC is a suitable technique for the analysis and purification of this compound. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a good starting point.[1] This method can be scaled for preparative separation of impurities.[1]

Q4: Are there any specific safety precautions I should take when handling the reagents used in the synthesis and purification?

Reagents used in cyclopropanation reactions, such as diiodomethane and diethylzinc (in the Furukawa modification of the Simmons-Smith reaction), are hazardous.[2][3] Diiodomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethylzinc is pyrophoric and reacts violently with water and air. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) in dry glassware.[2]

Troubleshooting Guide

Issue 1: My final product is contaminated with a significant amount of starting material (e.g., vinylcyclopropane derivative).

  • Question: How can I remove unreacted starting material after the synthesis?

  • Answer: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer, while the unreacted, non-acidic starting material will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the desired carboxylic acid, which can be recovered by filtration or extraction into a fresh organic solvent.

Issue 2: My product contains isomeric impurities that are difficult to separate.

  • Question: What methods can I use to separate cis/trans isomers of this compound?

  • Answer: The separation of cis and trans isomers can be challenging.

    • Fractional Crystallization: This is a common method for separating isomers based on differences in their solubility in a particular solvent system.[4] Experiment with different solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes.

    • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography on silica gel can be effective.[4] For carboxylic acids, careful selection of the mobile phase is crucial. A gradient elution may be necessary to achieve good separation.

    • Derivatization: In some cases, converting the carboxylic acid to a derivative (e.g., an ester or an amide with a chiral resolving agent) can facilitate the separation of diastereomers. The desired isomer can then be recovered by hydrolysis of the separated derivative.

Issue 3: I am having difficulty recrystallizing my product; it keeps "oiling out".

  • Question: What can I do to achieve good crystal formation during recrystallization?

  • Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.

    • Solvent Choice: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent mixtures for carboxylic acids include ethanol/water, acetone/water, and ethyl acetate/heptane.[5][6]

    • Lower Boiling Point Solvent: Using a solvent with a lower boiling point can help prevent the compound from melting before it crystallizes.[7]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

    • Concentration: Ensure the initial solution is not too concentrated, as this can also lead to oiling out.

Data Presentation

ParameterMethodConditions/SolventExpected Purity/YieldReference
Analysis Reversed-Phase HPLCColumn: Newcrom R1; Mobile Phase: Acetonitrile, Water, Phosphoric AcidAnalytical Separation[1]
Purification Acid-Base ExtractionOrganic Solvent: Diethyl Ether; Aqueous Base: Saturated NaHCO₃High PurityGeneral Method
Purification RecrystallizationEthanol/Water, Acetone/Water, Ethyl Acetate/HeptaneHigh Purity[5][6]
Purification Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientVariableGeneral Method

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small amount of fresh diethyl ether (1 x 15 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. The product should precipitate out of the solution.

  • Isolation:

    • Filtration: If a solid precipitates, collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • Extraction: If the product oils out or remains in solution, extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Good candidates for carboxylic acids include ethanol/water, acetone/water, or ethyl acetate/heptane.[5][6] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Chromatography (Optional) cluster_final Final Product crude_product Crude Product (this compound + Byproducts) dissolve Dissolve in Organic Solvent crude_product->dissolve wash_base Wash with Aqueous Base dissolve->wash_base separate_layers Separate Layers wash_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify Aqueous Layer organic_byproducts organic_byproducts separate_layers->organic_byproducts Organic Layer (Byproducts) extract_product Extract/Filter Product acidify->extract_product dissolve_hot Dissolve in Hot Solvent extract_product->dissolve_hot column Column Chromatography (e.g., HPLC) extract_product->column cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_crystals Filter Crystals cool_slowly->filter_crystals filter_crystals->column pure_product Pure this compound filter_crystals->pure_product column->pure_product

References

Technical Support Center: [1,1'-Bi(cyclopropane)]-1-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Bi(cyclopropane)]-1-carboxylic acid. The unique sterically hindered nature of this bicyclopropyl compound can present challenges in common synthetic transformations. This guide offers insights and solutions to overcome these potential reaction failures.

Frequently Asked Questions (FAQs)

Q1: Why are my esterification/amidation reactions with this compound showing low to no yield?

A1: Low yields are the most common issue when working with this compound and typically stem from a combination of factors:

  • Steric Hindrance: The bulky bicyclopropyl group adjacent to the carboxylic acid creates significant steric hindrance. This physically obstructs the approach of the nucleophile (alcohol or amine) to the activated carboxylic acid, slowing down the reaction rate and leading to incomplete conversion.[1]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone often result in low yields.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and need to be carefully optimized for this challenging substrate.

Q2: What are the best practices for setting up a successful reaction with this compound?

A2: To maximize your chances of success, consider the following:

  • Reagent Quality: Ensure all reagents, especially coupling agents and solvents, are fresh and anhydrous. Coupling reagents like EDC are particularly sensitive to moisture.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.

  • Stepwise Addition: For amide couplings, pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify any potential side products.

Q3: Are there any known side reactions to be aware of?

A3: While the bicyclopropyl group is generally stable under many conditions, the inherent ring strain in cyclopropanes can make them susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. However, under typical esterification and amidation conditions, this is less common. A more likely side reaction, especially with carbodiimide reagents, is the formation of an N-acylurea byproduct if the activated intermediate does not react with the intended nucleophile in a timely manner.[2]

Troubleshooting Guides

Low Yield in Esterification Reactions

If you are experiencing low yields in the esterification of this compound, consult the following troubleshooting guide.

Troubleshooting Flowchart for Low Esterification Yield

start Low Esterification Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents use_fresh Use fresh, anhydrous reagents and solvents. check_reagents->use_fresh No check_conditions Are you using standard conditions (e.g., Fischer esterification)? check_reagents->check_conditions Yes use_fresh->check_conditions steglich Try Steglich esterification (DCC/DMAP). check_conditions->steglich Yes more_powerful_reagents Use more powerful coupling reagents (see table). check_conditions->more_powerful_reagents No steglich_fail Still low yield? steglich->steglich_fail increase_temp_time Increase reaction time and/or temperature moderately. steglich_fail->increase_temp_time Yes success Problem Solved steglich_fail->success No increase_temp_time->more_powerful_reagents more_powerful_reagents->success

Caption: Troubleshooting workflow for low esterification yields.

Low Yield in Amide Coupling Reactions

Amide coupling reactions with this sterically hindered acid often require more potent activating agents.

Troubleshooting Flowchart for Low Amidation Yield

start Low Amidation Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents use_fresh Use fresh, anhydrous reagents and solvents. check_reagents->use_fresh No check_coupling_reagent What coupling reagent are you using? check_reagents->check_coupling_reagent Yes use_fresh->check_coupling_reagent dcc_edc DCC or EDC? check_coupling_reagent->dcc_edc onium Onium salt (HATU, HBTU)? check_coupling_reagent->onium switch_to_onium Switch to an onium salt reagent like HATU or HBTU. dcc_edc->switch_to_onium check_base What base are you using? onium->check_base switch_to_onium->check_base hindered_base Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. check_base->hindered_base optimize_conditions Optimize solvent, temperature, and reaction time. hindered_base->optimize_conditions success Problem Solved optimize_conditions->success

Caption: Troubleshooting workflow for low amide coupling yields.

Data Presentation

Comparison of Coupling Reagents for Hindered Amide Coupling

For sterically demanding couplings, the choice of reagent is critical. Onium-salt-based reagents are generally more effective than carbodiimides.[1][3]

Coupling ReagentClassRelative Effectiveness for Hindered SystemsCommon ByproductsNotes
DCC/DICCarbodiimideLow to ModerateInsoluble/soluble ureaProne to N-acylurea formation with hindered substrates.[4]
EDCCarbodiimideModerateWater-soluble ureaEasier workup than DCC/DIC, but may still be inefficient.[5]
HBTU/TBTUUronium SaltHighTetramethylureaEffective for many difficult couplings.[1][6]
HATUUronium SaltVery HighTetramethylureaOften considered one of the best reagents for sterically hindered couplings.[1][4]
PyBOPPhosphonium SaltHighHexamethylphosphoramide (HMPA) - carcinogenicVery effective, but byproduct is a major safety concern.[4]
COMUUronium SaltVery HighTetramethylureaA newer generation reagent with high efficiency.[3]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a starting point and may require optimization for your specific amine.

Experimental Workflow for HATU Coupling

start Start dissolve_acid Dissolve this compound (1.0 eq) in anhydrous DMF under N2. start->dissolve_acid add_reagents Add HATU (1.1 eq) and DIPEA (2.0 eq). dissolve_acid->add_reagents preactivate Stir at room temperature for 15-30 minutes for pre-activation. add_reagents->preactivate add_amine Add the amine (1.2 eq). preactivate->add_amine react Stir at room temperature for 2-24 hours, monitoring by TLC/LC-MS. add_amine->react workup Perform aqueous workup. react->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: A generalized experimental workflow for amide coupling.

General Protocol for Steglich Esterification

This method is often more effective than Fischer esterification for sterically hindered acids.

  • Dissolve: Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add DCC: Add DCC (1.1 eq) portion-wise to the cooled solution.

  • React: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC.[2]

  • Filter: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash: Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude ester by column chromatography.

Product Characterization

The following are expected spectroscopic features for this compound and its derivatives.

TechniqueFunctional GroupExpected Chemical Shift / FrequencyNotes
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)Chemical shift is concentration and solvent dependent.[7]
Cyclopropyl protons (-CH₂-)δ 0.5-1.5 ppm (multiplets)The complex splitting patterns arise from the rigid ring structure.
¹³C NMR Carbonyl carbon (-C=O)δ 170-185 ppm
Cyclopropyl carbons (-CH₂-)δ 5-20 ppm
IR Carboxylic Acid O-H stretch2500-3300 cm⁻¹ (very broad)Characteristic broad "hairy beard" absorption.[7]
Carbonyl C=O stretch1700-1725 cm⁻¹ (strong)The exact frequency can be influenced by hydrogen bonding.[8]

References

Technical Support Center: Optimization of Reaction Parameters for [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

I. Synthesis Overview

The synthesis of this compound is typically a two-step process starting from methyl cyclopropanecarboxylate. The first step involves the synthesis of the key intermediate, bicyclopropylidene. The second step is the carboxylation of bicyclopropylidene to yield the final product.

Overall Reaction Scheme:

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Step 1: Synthesis of Bicyclopropylidene

The preparation of bicyclopropylidene is a critical first step and is often adapted from the reliable procedure published in Organic Syntheses.[1]

Q1: My yield of bicyclopropylidene is low. What are the common causes?

A1: Low yields of bicyclopropylidene can stem from several factors throughout the multi-step preparation from methyl cyclopropanecarboxylate. Here's a breakdown of potential issues and solutions:

  • Inefficient Grignard Reaction: The initial reaction to form 1-cyclopropylcyclopropanol is crucial. Ensure your ethylmagnesium bromide is of high quality and accurately titrated. The addition should be slow enough to maintain the reaction temperature between 20°C and 25°C.[1]

  • Incomplete Bromination: The conversion of the alcohol to 1-bromo-1-cyclopropylcyclopropane requires careful temperature control (-15°C). Ensure anhydrous conditions as moisture will consume the brominating agent.[1]

  • Suboptimal Elimination Reaction: The final elimination step to form bicyclopropylidene is sensitive to the quality of the base and solvent. Use high-purity potassium tert-butoxide and dry dimethyl sulfoxide (DMSO). The temperature should be maintained between 20°C and 25°C during the addition of the bromo-compound.[1]

  • Product Loss During Workup: Bicyclopropylidene is volatile. During the bulb-to-bulb distillation, ensure the receiving trap is efficiently cooled with a dry ice/acetone bath to prevent loss of product.[1]

Q2: I am observing polymerization of my bicyclopropylidene product. How can I prevent this?

A2: Bicyclopropylidene is prone to polymerization, especially at elevated temperatures.[1]

  • Avoid High Temperatures: During distillation, keep the bath temperature as low as possible while still allowing for efficient transfer of the product under high vacuum.

  • Storage: Store the purified bicyclopropylidene under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator or freezer) to minimize polymerization over time.

Q3: The purity of my bicyclopropylidene is low after distillation. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials and side products from the elimination reaction.

  • Water Washes: Washing the distilled product with ice-cold water is crucial for removing any residual DMSO and inorganic salts.[1]

  • Careful Distillation: A slow and careful final distillation is key to separating the volatile bicyclopropylidene from less volatile impurities.

Step 2: Carboxylation of Bicyclopropylidene

This step involves the deprotonation of bicyclopropylidene with an organolithium reagent followed by quenching with carbon dioxide.

Q4: The carboxylation reaction is not proceeding to completion. What should I check?

A4: Incomplete carboxylation is a common issue in reactions involving organolithiums.

  • Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can decrease over time. It is highly recommended to titrate the solution before use to ensure accurate stoichiometry.

  • Reaction Temperature: The deprotonation of bicyclopropylidene should be performed at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate.[2] Inadequate cooling can lead to decomposition.

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen). Solvents must be rigorously dried.

  • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice, but its purity is critical. Using freshly distilled THF over a suitable drying agent is recommended.[3]

Q5: I am getting a complex mixture of products after the carboxylation workup. What are the possible side reactions?

A5: Several side reactions can occur during the lithiation and carboxylation steps.

  • Reaction with Solvent: At temperatures above -60°C, n-butyllithium can deprotonate THF, leading to solvent-derived byproducts.[4][5]

  • Wurtz-Type Coupling: The lithiated bicyclopropylidene can potentially couple with any unreacted starting material or other electrophiles present in the reaction mixture.

  • Formation of Ketone Byproduct: If an excess of the lithiated bicyclopropylidene is present during the introduction of CO2, it can react with the initially formed lithium carboxylate to generate a ketone after workup.

Q6: How do I effectively quench the reaction with carbon dioxide?

A6: The method of introducing CO2 is critical for maximizing the yield of the carboxylic acid.

  • Solid Carbon Dioxide (Dry Ice): A common method is to pour the solution of the lithiated intermediate onto an excess of freshly crushed, high-purity dry ice. This ensures a large surface area of CO2 for rapid reaction.

  • Gaseous Carbon Dioxide: Alternatively, bubbling dry CO2 gas through the reaction mixture at low temperature can be effective. Ensure the gas is dried before introduction.

Q7: What is the best procedure for purifying the final product, this compound?

A7: Purification typically involves an aqueous workup followed by crystallization or chromatography.

  • Aqueous Workup: After quenching with CO2, the reaction mixture is typically acidified. The carboxylic acid can then be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective purification method.

  • Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel may be necessary.

III. Experimental Protocols

Protocol 1: Synthesis of Bicyclopropylidene

This protocol is adapted from Organic Syntheses, 2012 , 89, 334.[1] The synthesis involves three main stages:

  • Preparation of 1-Cyclopropylcyclopropanol.

  • Conversion to 1-Bromo-1-cyclopropylcyclopropane.

  • Elimination to Bicyclopropylidene.

Materials and Equipment:

  • Methyl cyclopropanecarboxylate

  • Ethylmagnesium bromide (3 M in ether)

  • Bromine

  • Pyridine (anhydrous)

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer

  • Apparatus for distillation and bulb-to-bulb distillation

  • Dry ice/acetone bath

Procedure: A detailed, step-by-step procedure can be found in the cited Organic Syntheses article. Strict adherence to the described reaction conditions, especially temperature control and anhydrous techniques, is crucial for success.

Protocol 2: Carboxylation of Bicyclopropylidene (General Procedure)

This is a general procedure based on the known reactivity of bicyclopropylidene and organolithium reagents. Optimization may be required.

Materials and Equipment:

  • Bicyclopropylidene

  • n-Butyllithium (solution in hexanes, titrated)

  • Tetrahydrofuran (THF, anhydrous)

  • Carbon dioxide (dry ice, crushed)

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Diethyl ether or other suitable extraction solvent

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere, dissolve bicyclopropylidene in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of a titrated n-butyllithium solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a designated time (e.g., 1-2 hours) to ensure complete deprotonation.

  • In a separate flask, place an excess of freshly crushed dry ice.

  • Slowly transfer the solution of the lithiated bicyclopropylidene via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water, followed by acidification with aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of Bicyclopropylidene

Problem Potential Cause Recommended Solution
Low yield of 1-cyclopropylcyclopropanolInactive Grignard reagentUse freshly prepared or recently titrated ethylmagnesium bromide.
Poor temperature controlMaintain the reaction temperature between 20-25 °C during the Grignard addition.
Low yield of 1-bromo-1-cyclopropylcyclopropanePresence of moistureUse anhydrous pyridine and solvents.
Incorrect temperatureMaintain the reaction temperature at -15 °C during the bromine addition.
Low yield of bicyclopropylideneImpure base or solventUse high-purity potassium tert-butoxide and anhydrous DMSO.
Product loss during workupEnsure efficient cooling of the receiving flask during bulb-to-bulb distillation.
Polymerization of productHigh temperaturesUse minimal heat during distillation and store the product at low temperatures.

Table 2: Troubleshooting Guide for the Carboxylation of Bicyclopropylidene

Problem Potential Cause Recommended Solution
Incomplete reactionInaccurate n-BuLi concentrationTitrate the n-butyllithium solution prior to use.
Reaction temperature too highMaintain the temperature at -78 °C during deprotonation.
Presence of moisture or airUse rigorously dried solvents and glassware under an inert atmosphere.
Formation of multiple productsReaction with solventKeep the reaction temperature below -60 °C.
Over-reaction with CO2Use an excess of dry ice and add the lithiated species to it.
Low yield after workupIncomplete extractionPerform multiple extractions of the aqueous layer.
Product volatilityUse caution during solvent removal under reduced pressure.

V. Visualizations

Logical Workflow for Troubleshooting Low Yield in Bicyclopropylidene Synthesis

Troubleshooting_Bicyclopropylidene start Low Yield of Bicyclopropylidene check_grignard Check Grignard Reaction Step start->check_grignard grignard_issue Inactive Reagent or Poor Temp. Control? check_grignard->grignard_issue check_bromination Check Bromination Step bromination_issue Moisture Present or Incorrect Temp.? check_bromination->bromination_issue check_elimination Check Elimination Step elimination_issue Impure Base/Solvent? check_elimination->elimination_issue check_workup Check Workup Procedure workup_issue Product Loss? check_workup->workup_issue grignard_issue->check_bromination No grignard_solution Titrate Grignard & Maintain 20-25°C grignard_issue->grignard_solution Yes bromination_issue->check_elimination No bromination_solution Use Anhydrous Conditions & Maintain -15°C bromination_issue->bromination_solution Yes elimination_issue->check_workup No elimination_solution Use Pure Reagents & Maintain 20-25°C elimination_issue->elimination_solution Yes workup_solution Efficiently Cool Receiving Flask workup_issue->workup_solution Yes

Caption: Troubleshooting workflow for low yield in bicyclopropylidene synthesis.

Decision Pathway for Optimizing the Carboxylation Reaction

Carboxylation_Optimization start Carboxylation of Bicyclopropylidene deprotonation Deprotonation with n-BuLi start->deprotonation carboxylation Carboxylation with CO2 deprotonation->carboxylation deprotonation_params Parameters: - n-BuLi Titration - Anhydrous THF - Temperature (-78°C) deprotonation->deprotonation_params workup Aqueous Workup & Purification carboxylation->workup carboxylation_params Parameters: - Excess Dry Ice - Rapid Quenching carboxylation->carboxylation_params product This compound workup->product workup_params Parameters: - Acidification - Extraction - Crystallization/Chromatography workup->workup_params

Caption: Key parameter considerations for the carboxylation of bicyclopropylidene.

References

Technical Support Center: Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing cyclopropane carboxylic acids?

A1: Common methods for synthesizing cyclopropane rings include the Simmons-Smith reaction, transition metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring closure (MIRC) reactions. For carboxylic acid-substituted cyclopropanes, a prevalent approach involves the reaction of a malonic ester derivative with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation. Another method is the direct cyclopropanation of α,β-unsaturated carboxylic acids.

Q2: What are the primary challenges encountered during the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid and related compounds?

A2: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in purifying the final compound. Specific issues can include incomplete reaction, polymerization of reactants or products, and the formation of isomeric byproducts.

Q3: What safety precautions should be taken during the synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in cyclopropanation reactions are flammable, corrosive, or toxic. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on analogous reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reagentsEnsure all reagents, especially organometallic compounds or catalysts, are fresh and have been stored under the recommended conditions (e.g., under inert atmosphere, protected from light and moisture).
Incorrect reaction temperatureOptimize the reaction temperature. Some cyclopropanation reactions are highly temperature-sensitive. Consider running a series of small-scale reactions at different temperatures to find the optimal condition.
Poor quality of starting materialsVerify the purity of starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
Formation of Significant Side Products Incorrect stoichiometry of reagentsCarefully control the stoichiometry of the reactants. In many cases, a slow addition of one reagent to the reaction mixture can minimize side reactions.
Presence of water or oxygenEnsure the reaction is carried out under strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere), especially when using moisture-sensitive reagents.
PolymerizationLower the reaction temperature or dilute the reaction mixture to disfavor intermolecular polymerization reactions.
Difficult Purification of the Final Product Co-elution with starting materials or byproductsIf standard column chromatography is ineffective, consider alternative purification methods such as recrystallization, distillation under reduced pressure, or preparative HPLC. For carboxylic acids, acid-base extraction can be a powerful purification technique.[1]
Formation of hard-to-separate isomersModify the reaction conditions (e.g., solvent, temperature, catalyst) to improve the diastereoselectivity of the reaction. Chiral chromatography may be necessary for separating enantiomers.

Experimental Protocols (Adapted from Related Syntheses)

While a specific protocol for this compound is not available, the following general procedure for the synthesis of a cyclopropane dicarboxylic acid from diethyl malonate provides a relevant example of a common synthetic strategy.[2]

Synthesis of Cyclopropane-1,1-dicarboxylic Acid [2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Phase-Transfer Catalyst: Add a phase-transfer catalyst, such as triethylbenzylammonium chloride, to the sodium hydroxide solution at room temperature.

  • Addition of Reactants: To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.

  • Reaction: Stir the reaction mixture vigorously for several hours at room temperature.

  • Workup:

    • Transfer the contents of the flask to an Erlenmeyer flask and cool in an ice bath.

    • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

    • Extract the aqueous layer multiple times with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The resulting residue can be further purified by trituration with a suitable solvent (e.g., benzene) or by recrystallization to yield the final product.

Quantitative Data

The following table summarizes typical yields for related cyclopropane carboxylic acid syntheses. Please note that these are illustrative and the actual yield for this compound may vary.

Reaction Type Starting Materials Product Reported Yield Reference
Malonic Ester SynthesisDiethyl malonate, 1,2-dibromoethaneCyclopropane-1,1-dicarboxylic acid66-73%--INVALID-LINK--
Hydrolysis of Nitrileγ-chlorobutyronitrileCyclopropanecarboxylic acid74-79%--INVALID-LINK--

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Starting Materials (e.g., Malonic Ester Derivative, 1,2-dihaloalkane) B Reaction with Base (e.g., NaOH, NaOEt) A->B C Cyclization B->C D Quenching & Acidification C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Purification Technique (e.g., Recrystallization, Chromatography) G->H I Final Product H->I

Caption: A generalized experimental workflow for the synthesis of cyclopropane carboxylic acids.

Troubleshooting_Tree Start Low or No Product Yield Q1 Check Reagent Quality & Storage Start->Q1 A1_Yes Reagents are fresh and properly stored Q1->A1_Yes Yes A1_No Use fresh reagents and ensure proper storage Q1->A1_No No Q2 Verify Reaction Conditions (Temp, Time) A1_Yes->Q2 A2_Yes Conditions are as per protocol Q2->A2_Yes Yes A2_No Optimize temperature and reaction time Q2->A2_No No Q3 Check for Presence of Water/Oxygen A2_Yes->Q3 A3_Yes Reaction is under inert & anhydrous conditions Q3->A3_Yes Yes A3_No Use dry solvents and inert atmosphere Q3->A3_No No Final_Action Consider alternative synthetic route or catalyst A3_Yes->Final_Action

References

addressing stability issues of [1,1'-Bi(cyclopropane)]-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [1,1'-Bi(cyclopropane)]-1-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a tightly sealed container to protect it from moisture. It is advisable to store it in a dry and well-ventilated area.

Q2: How should I prepare solutions of this compound to maximize stability?

A2: To prepare solutions, it is recommended to use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and degassed to remove dissolved oxygen, which can promote oxidative degradation. The pH of the solution is a critical factor; for many carboxylic acids, a slightly acidic to neutral pH (around 4-6) is often optimal for stability, but this should be experimentally determined for your specific application.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of cyclopropane rings and carboxylic acids, potential degradation routes include:

  • Hydrolysis: The carboxylic acid group can react with water, and this process can be catalyzed by acidic or basic conditions.

  • Ring-Opening Reactions: The strained cyclopropane rings can be susceptible to opening under harsh conditions, such as strong acids, bases, or in the presence of certain metals.

  • Oxidative Degradation: The molecule may be sensitive to oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

Q4: Are there any known incompatibilities with common solvents or excipients?

A4: Specific incompatibility data is limited. However, it is prudent to avoid strong oxidizing agents, strong bases, and highly acidic conditions unless required by the experimental protocol. When using co-solvents or excipients, it is recommended to perform preliminary compatibility studies to ensure they do not accelerate the degradation of the compound.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Concentration Over Time in Solution

Possible Causes and Solutions:

CauseRecommended Action
Hydrolytic Degradation Prepare solutions fresh daily. If storage is necessary, store at low temperatures (2-8 °C) and protect from moisture. Evaluate the stability of the compound in your specific buffer system and pH. Consider using a buffer in the slightly acidic range (pH 4-6) if compatible with your experiment.
Oxidative Degradation Use degassed solvents for solution preparation. Consider adding an antioxidant, such as BHT or ascorbic acid, if it does not interfere with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Adsorption to Container Use silanized glass or low-adsorption polypropylene containers for storing solutions, especially at low concentrations.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Causes and Solutions:

CauseRecommended Action
Formation of Degradation Products This indicates instability under your current conditions. Refer to the potential degradation pathways mentioned in the FAQs. It is crucial to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Contamination Ensure the purity of your starting material and the cleanliness of all glassware and equipment. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light for a defined period (e.g., 24 hours).

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV or MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Component: 0.1% formic acid or phosphoric acid in water.

    • Organic Component: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of peaks with different polarities. For example, start with a low percentage of the organic component and gradually increase it.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this needs to be determined experimentally, e.g., by UV scan). Mass spectrometry (MS) can be used for peak identification.

  • Method Validation: Once the separation is optimized using the samples from the forced degradation study, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound (Solid) prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation Expose to Stress thermal Thermal Stress (60°C Solution) prep_solution->thermal Expose to Stress photo Photodegradation (UV/Vis Light) prep_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for a forced degradation study.

potential_degradation_pathways cluster_degradation Degradation Products parent This compound hydrolysis Hydrolyzed Products parent->hydrolysis H2O (Acid/Base) ring_opened Ring-Opened Products parent->ring_opened Strong Acid/Base, Oxidants oxidized Oxidized Products parent->oxidized Oxidizing Agents photo_degraded Photodegradation Products parent->photo_degraded Light (UV/Vis)

Caption: Potential degradation pathways.

Technical Support Center: Interpreting NMR Spectra of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of [1,1'-Bi(cyclopropane)]-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in this compound?

A1: Due to the magnetic anisotropy of the cyclopropane rings, the protons are expected to be shifted upfield compared to acyclic alkanes.[1][2] The protons on the cyclopropane rings will likely appear in the range of 0.2 to 1.5 ppm. The carboxylic acid proton is highly deshielded and will appear significantly downfield, typically in the 10-12 ppm region, often as a broad singlet.[3]

Q2: What are the expected chemical shifts for the carbons in this compound?

A2: The carbon atoms of the cyclopropane rings are also shielded and are expected to appear in the upfield region of the 13C NMR spectrum, typically between -5 and 20 ppm.[4] The quaternary carbon attached to the carboxylic acid group will be further downfield. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm.[3]

Q3: What are the characteristic coupling constants I should expect to see?

A3: For cyclopropane rings, the vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons. Generally, cis couplings (protons on the same face of the ring) are larger than trans couplings (protons on opposite faces).[5][6] Expect cis coupling constants in the range of 6-12 Hz and trans coupling constants in the range of 2-9 Hz.[7] Geminal coupling constants (²J) between protons on the same carbon are also observed and are typically of the opposite sign to vicinal couplings.[6][8]

Q4: Why do I see complex, overlapping signals in the upfield region of my ¹H NMR spectrum?

A4: The protons on the two cyclopropane rings of this compound are chemically non-equivalent and will exhibit complex spin-spin coupling with each other. This leads to overlapping multiplets in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in resolving these overlapping signals and assigning the proton and carbon environments correctly.

Q5: My carboxylic acid proton signal is very broad or not visible. What should I do?

A5: The broadness of the carboxylic acid proton signal is often due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[3] If the signal is not visible, you can try preparing your sample with a scrupulously dry NMR solvent. Alternatively, you can confirm its presence by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal should disappear due to deuterium exchange.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in the spectrum. Sample impurity.Purify the sample using techniques such as recrystallization or chromatography.
Residual solvent peaks.Check the chemical shift of common NMR solvents and compare them to the unexpected peaks. Use a deuterated solvent from a fresh, sealed ampoule.
Poor signal-to-noise ratio. Low sample concentration.Increase the concentration of the sample if possible.
Insufficient number of scans.Increase the number of scans acquired during the NMR experiment.
Broad, unresolved multiplets. Poor magnetic field homogeneity (shimming).Re-shim the NMR spectrometer to improve the field homogeneity.
Complex overlapping signals.Utilize 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals.
Incorrect integration values. Phasing errors.Carefully re-phase the spectrum to ensure accurate baseline and peak integration.
Signal overlap.Use deconvolution software or 2D NMR to separate overlapping signals for more accurate integration.

Data Presentation

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Coupling Constants for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Key Coupling Constants (Hz)
Carboxylic Acid (COOH)10.0 - 12.0 (broad s, 1H)160 - 180-
Quaternary Carbon-25 - 40-
Cyclopropane CH (alpha to COOH)1.0 - 1.5 (m)15 - 25³Jcis ≈ 6-12, ³Jtrans ≈ 2-9
Cyclopropane CH₂ (alpha to COOH)0.5 - 1.2 (m)5 - 15²J ≈ -4 to -8, ³Jcis ≈ 6-12, ³Jtrans ≈ 2-9
Cyclopropane CH (beta to COOH)0.2 - 0.8 (m)5 - 15³Jcis ≈ 6-12, ³Jtrans ≈ 2-9
Cyclopropane CH₂ (beta to COOH)0.2 - 0.8 (m)0 - 10²J ≈ -4 to -8, ³Jcis ≈ 6-12, ³Jtrans ≈ 2-9

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Filter the solution through a small plug of glass wool into the NMR tube if any solid particles are present.

2. Standard 1H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard 1D proton spectrum with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons.

Visualizations

Caption: Troubleshooting workflow for NMR spectral analysis.

Caption: Key chemical environments in this compound.

References

enhancing the efficiency of reactions involving [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Bi(cyclopropane)]-1-carboxylic acid. The unique sterically hindered nature of this bicyclopropyl moiety presents specific challenges in common synthetic transformations. This guide offers practical solutions and detailed protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in our amide coupling reactions with this compound. What are the likely causes and how can we improve them?

A1: Low yields in amide coupling reactions involving sterically hindered carboxylic acids like this compound are common. The primary reasons often involve incomplete activation of the carboxylic acid, steric hindrance impeding the nucleophilic attack of the amine, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may be inefficient. Consider using more potent reagents known to be effective for sterically hindered substrates, such as HATU, HBTU, or PyBOP.[1][2] These reagents form highly reactive activated esters.

  • Activation Conditions: Ensure complete activation of the carboxylic acid before adding the amine. This can be achieved by pre-activating the acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a sufficient time (e.g., 15-30 minutes).

  • Reaction Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture may be necessary to overcome the activation energy barrier caused by steric hindrance. However, monitor for potential side reactions or degradation at elevated temperatures.

  • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP, as they are effective in dissolving the reactants and facilitating the reaction. Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate.

  • Stoichiometry: A slight excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Q2: What are common side products observed in reactions with this compound and how can they be minimized?

A2: A common side product in carbodiimide-mediated coupling reactions (e.g., using DCC or EDC) is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction is more prevalent with sterically hindered acids.

Minimization Strategies:

  • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts more readily with the amine.

  • Alternative Coupling Reagents: Employing phosphonium- or uronium-based reagents (e.g., PyBOP, HATU) can circumvent the formation of N-acylurea byproducts.[1]

Q3: Are there specific recommendations for the esterification of the sterically hindered this compound?

A3: Yes, the esterification of sterically hindered carboxylic acids requires more forcing conditions than standard Fischer esterification.

Recommended Approaches:

  • Activation to Acyl Halide: A reliable method is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with the alcohol, even if it is sterically hindered.

  • Carbodiimide Coupling with a Catalyst: The use of a carbodiimide coupling agent such as DCC or EDC in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification.

  • Mitsunobu Reaction: For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be a highly effective method for esterification under mild conditions, though it is not atom-economical.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling

This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions involving this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low to no product formation, starting materials largely unreacted Incomplete activation of the carboxylic acid due to an inefficient coupling reagent.Switch to a more powerful coupling reagent suitable for sterically hindered acids, such as HATU, HBTU, or PyBOP.
Steric hindrance preventing the amine from attacking the activated acid.Increase the reaction temperature (e.g., to 50-80 °C) and extend the reaction time. Monitor the reaction by TLC or LC-MS to check for progress and potential decomposition.
Presence of water in the reaction, leading to hydrolysis of the activated intermediate.Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant amount of N-acylurea byproduct observed (with DCC/EDC) The activated O-acylisourea intermediate is rearranging faster than it is being attacked by the amine.Add HOBt or HOAt as an additive to form a more stable active ester. Alternatively, switch to a non-carbodiimide coupling reagent.
Reaction stalls after partial conversion The coupling reagent has been consumed or has degraded.Add a second portion of the coupling reagent and base to the reaction mixture.
The product may be inhibiting the reaction.If possible, perform the reaction at a higher dilution.
Guide 2: Difficult Esterification

This guide addresses common issues encountered during the esterification of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No reaction under standard Fischer esterification conditions (acid catalyst, excess alcohol) The steric hindrance of the bicyclopropyl group prevents the nucleophilic attack of the alcohol on the protonated carbonyl.Activate the carboxylic acid. The most common method is to convert it to the acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base (e.g., pyridine or triethylamine).
Low yield with DCC/DMAP mediated esterification The alcohol is not a sufficiently strong nucleophile to react efficiently with the activated acid.Increase the amount of DMAP (up to 1 equivalent) to enhance the rate of acylation. Ensure strictly anhydrous conditions.
Decomposition of starting materials or product The reaction conditions are too harsh (e.g., high temperature for extended periods).If using the acyl chloride method, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Consider milder methods like the Mitsunobu reaction if the substrates are sensitive.

Quantitative Data Summary

The following table presents representative yields for amide coupling reactions of cyclopropane carboxylic acid derivatives with various amines, illustrating the impact of the coupling reagent and reaction conditions. While not specific to this compound, these data provide a useful benchmark for what can be expected with sterically similar substrates.

Carboxylic AcidAmineCoupling Reagent/ConditionsYield (%)Reference
Boc-valineBiphenylamineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23 °C, 42 h93[3]
Boc-prolineBiphenylamineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23 °C, 42 h75[3]
Thiazole carboxylic acid4-t-butylanilineEDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23 °C, 42 h58[3]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideHATU, DIPEA, DMF, 23 °C, 5 h38[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU, a highly effective coupling reagent for sterically hindered substrates.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) to the solution.

    • Add DIPEA (2.0 eq.) to the mixture.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Coupling:

    • Add the amine (1.1-1.2 eq.) to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered substrates, heating may be required (e.g., 50-80 °C).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Esterification via Acyl Chloride

This protocol describes a robust method for the esterification of this compound with an alcohol via the corresponding acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous alcohol

  • Anhydrous pyridine or triethylamine

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Formation of the Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq.) in anhydrous DCM or toluene.

    • Add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the alcohol (1.0-1.2 eq.) and pyridine or triethylamine (1.2-1.5 eq.) in anhydrous DCM.

    • Cool the alcohol/base solution to 0 °C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude ester by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling CheckReagent Is the coupling reagent optimal for hindered acids? Start->CheckReagent ChangeReagent Switch to HATU, HBTU, or PyBOP CheckReagent->ChangeReagent No CheckConditions Are reaction conditions fully optimized? CheckReagent->CheckConditions Yes ChangeReagent->CheckConditions IncreaseTemp Increase temperature and/or reaction time CheckConditions->IncreaseTemp No CheckPurity Are starting materials and solvents anhydrous? CheckConditions->CheckPurity Yes IncreaseTemp->CheckPurity DryReagents Use anhydrous reagents and inert atmosphere CheckPurity->DryReagents No SideProduct Is N-acylurea a major byproduct? CheckPurity->SideProduct Yes DryReagents->SideProduct AddAdditive Add HOBt/HOAt or change reagent type SideProduct->AddAdditive Yes End Improved Yield SideProduct->End No AddAdditive->End

Caption: Troubleshooting workflow for low yield in amide coupling.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Activation Pre-activation of Carboxylic Acid (15-30 min, RT) Reactants->Activation Coupling Add Amine (Stir at RT or heat) Activation->Coupling Quench Dilute with Organic Solvent Coupling->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

Esterification_Workflow cluster_activation Acyl Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification Acid This compound + SOCl2 or (COCl)2 AcylChloride Formation of Acyl Chloride (Reflux) Acid->AcylChloride Reaction Add Alcohol and Base (e.g., Pyridine) (0 °C to RT) AcylChloride->Reaction Dilute Dilute with Organic Solvent Reaction->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify EsterProduct Pure Ester Product Purify->EsterProduct

Caption: Experimental workflow for esterification via acyl chloride.

References

overcoming purification difficulties of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with [1,1'-Bi(cyclopropane)]-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification techniques for this compound, a polar solid compound, are acid-base extraction, recrystallization, and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials from the cyclopropanation reaction (e.g., precursors to the carbene or carbenoid), residual catalysts, and byproducts from side reactions.[2] Given its synthesis, structurally similar carboxylic acids or neutral compounds could also be present.

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Purification Difficulties

This guide addresses specific issues that you may encounter during the purification of this compound.

Problem 1: The compound oils out or fails to crystallize during recrystallization.

  • Potential Cause 1: Inappropriate Solvent System. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Solution: Experiment with a range of solvents or solvent mixtures of varying polarities. For a polar compound like this, consider solvent systems such as ethyl acetate/hexanes, methanol/dichloromethane, or ethanol/water.[4][5] A systematic approach to testing solvents is recommended.

  • Potential Cause 2: Presence of Impurities. Oily impurities can inhibit crystallization, preventing the formation of a crystal lattice.

    • Solution: Pre-purify the crude material using another method, such as acid-base extraction to remove neutral or basic impurities, or a quick filtration through a plug of silica gel before attempting recrystallization.[1]

  • Potential Cause 3: Solution is Too Dilute. If too much solvent is used, the compound will remain in solution even at low temperatures.

    • Solution: Carefully evaporate some of the solvent to concentrate the solution and induce crystallization.

  • Potential Cause 4: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal yield. Seeding the solution with a small crystal of pure product can also help induce crystallization.[3]

Problem 2: The compound is not separating from impurities during silica gel column chromatography.

  • Potential Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, both the desired compound and impurities will elute quickly with poor separation.[6] If it is not polar enough, the compound may not move from the baseline.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes.[4] For highly polar compounds, a small amount of methanol in dichloromethane can be effective.[4] An ideal Rf value for the target compound on TLC is typically between 0.25 and 0.35 for good separation on a column.

  • Potential Cause 2: Co-elution of Structurally Similar Impurities. Impurities with similar polarity to this compound can be difficult to separate.

    • Solution: Try a different chromatographic technique. Reversed-phase chromatography, which uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile), can provide a different selectivity and may separate the impurities effectively.[7] Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for carboxylic acids in both normal and reversed-phase chromatography.

Problem 3: Low recovery of the product after acid-base extraction.

  • Potential Cause 1: Incorrect pH Adjustment. For the carboxylic acid to be extracted into the aqueous basic layer as its carboxylate salt, the pH must be sufficiently high (at least 2 units above the pKa). To recover the acid from the aqueous layer by extraction with an organic solvent, the pH must be made sufficiently acidic (at least 2 units below the pKa).[1]

    • Solution: Use a pH meter or pH paper to carefully monitor and adjust the pH of the aqueous phase during the extraction and acidification steps. Ensure thorough mixing to allow for complete protonation/deprotonation.

  • Potential Cause 2: Insufficient Extractions. A single extraction may not be sufficient to transfer the compound completely from one phase to another.

    • Solution: Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, and then combine the organic or aqueous layers as appropriate. This is more efficient than a single extraction with a large volume.[8]

  • Potential Cause 3: Emulsion Formation. The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the product and lead to poor recovery.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the mixture, or filtering the entire mixture through a pad of celite.

Purification Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G start Crude Product is_solid Is the crude product a solid? start->is_solid purity_check1 Assess Purity (TLC, NMR, LCMS) column_chrom Perform Column Chromatography purity_check1->column_chrom Impure success Pure Product purity_check1->success Pure acid_base Perform Acid-Base Extraction is_solid->acid_base No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base->purity_check1 oiling_out Product oils out or crystallization fails? recrystallize->oiling_out poor_sep Poor separation on column? column_chrom->poor_sep purity_check2 Assess Purity purity_check2->column_chrom Impure purity_check2->success Pure failure Purification Failed Re-evaluate Strategy oiling_out->purity_check2 No, Crystals Form change_solvent Optimize Recrystallization Solvent System oiling_out->change_solvent Yes poor_sep->purity_check2 No, Good Separation change_eluent Optimize TLC & Eluent for Column poor_sep->change_eluent Yes change_solvent->recrystallize change_eluent->column_chrom rev_phase Consider Reversed-Phase Chromatography change_eluent->rev_phase Still poor separation rev_phase->failure

Caption: A workflow for troubleshooting the purification of this compound.

Data Presentation

The selection of an appropriate recrystallization solvent is critical. The following table provides hypothetical data on the effectiveness of different solvent systems for the purification of this compound.

Solvent System (v/v)Crude Purity (%)Purity after 1st Recrystallization (%)Recovery (%)Observations
Ethanol/Water (1:1)859575Forms small needles upon slow cooling.
Ethyl Acetate/Hexanes (1:3)859865Forms large, well-defined crystals.
Acetone859085High solubility at room temp, leading to lower recovery.
Toluene859270Slower to dissolve, requires higher temperatures.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Objective: To separate this compound from neutral and basic impurities.[1]

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer.

    • Drain the lower organic layer (containing neutral impurities) and set it aside.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.

    • Combine all aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly acidify the combined aqueous layers by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The carboxylic acid will precipitate out if it is a solid, or the solution will become cloudy.

    • Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Recrystallization

  • Objective: To purify a solid sample of this compound by removing small amounts of impurities.[3]

  • Procedure:

    • Select a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes) in which the acid has high solubility when hot and low solubility when cold.

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) needed to fully dissolve the solid.

    • If using a solvent pair, slowly add the second, less polar solvent (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent (the one in which the compound is less soluble, e.g., hexanes).

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Silica Gel Column Chromatography

  • Objective: To separate this compound from impurities with different polarities.[9]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. "Dry load" the sample by adsorbing it onto a small amount of silica gel if it is not very soluble in the mobile phase.

    • Carefully add the sample to the top of the packed column.

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.[6]

    • The polarity of the mobile phase can be gradually increased (gradient elution) as the separation proceeds (e.g., increasing the percentage of ethyl acetate) to elute more polar compounds.

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

safe handling and disposal of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, disposal, and potential experimental use of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation (H315)[1][2]

  • Serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances and sources of ignition.[1]

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • After inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1] Consult local, regional, and national regulations for proper disposal.

Troubleshooting Guides

This section addresses potential issues that may be encountered during experiments with this compound, based on the general properties of carboxylic acids.

Issue Potential Cause Troubleshooting Step
Low Solubility in Non-polar Solvents Carboxylic acids can have limited solubility in non-polar organic solvents due to their polar carboxyl group.Try using a more polar organic solvent such as methanol, ethanol, or tetrahydrofuran (THF). Gentle heating may also improve solubility, but monitor for any signs of degradation.
Incomplete Reaction (e.g., Esterification or Amidation) The carboxylic acid may not be sufficiently activated, or the reaction conditions may not be optimal.For esterification, consider using a catalyst such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC, EDC). For amidation, activate the carboxylic acid with a reagent like thionyl chloride (to form the acyl chloride) or use a peptide coupling reagent (e.g., HATU, HOBt). Ensure all reagents are dry, as water can interfere with these reactions.
Difficulty in Product Purification The acidic nature of the compound can complicate chromatographic purification, leading to tailing on silica gel.Consider adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group. Alternatively, the carboxylic acid can be converted to its corresponding ester or amide, which are generally less polar and easier to purify by chromatography.
Unexpected Side Reactions The cyclopropane rings may be susceptible to ring-opening under certain conditions, although they are generally stable.Avoid harsh reaction conditions such as high temperatures and very strong acids or bases, unless the desired reaction specifically requires them. Monitor reactions carefully by techniques like TLC or LC-MS to detect the formation of byproducts.

Experimental Protocols

While specific experimental uses of this compound are not widely documented, a common reaction for a carboxylic acid is esterification. The following is a general protocol for the Fischer esterification of this compound with ethanol.

Objective: To synthesize ethyl [1,1'-bi(cyclopropane)]-1-carboxylate.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal cluster_end Final Steps a Assess Hazards (SDS) b Select & Don PPE a->b c Weigh Compound in Fume Hood b->c d Conduct Experiment c->d e Quench Reaction & Neutralize d->e f Segregate Waste e->f g Decontaminate Glassware f->g h Dispose of Waste via Approved Vendor g->h i Remove & Clean PPE h->i j Wash Hands i->j

Caption: Safe handling workflow for this compound.

EsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Acid in Alcohol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool Reaction reflux->cool evaporate Remove Excess Alcohol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Ester chromatography->product

Caption: General workflow for Fischer esterification.

References

Validation & Comparative

A Comparative Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid and Other Cyclopropane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. These small, strained ring systems introduce conformational rigidity, improve metabolic stability, and can modulate binding affinity and solubility.[1] This guide provides a comparative overview of [1,1'-Bi(cyclopropane)]-1-carboxylic acid against simpler analogs, cyclopropanecarboxylic acid and cyclopropane-1,1-dicarboxylic acid, and proposes a framework for their experimental evaluation.

Introduction to Cyclopropane Analogs in Medicinal Chemistry

Cyclopropane derivatives are prevalent in numerous biologically active compounds, exhibiting a wide spectrum of activities including enzyme inhibition, as well as insecticidal, antimicrobial, and antiviral properties.[2] The unique electronic character and conformational constraints imposed by the cyclopropane moiety make it a valuable tool for medicinal chemists to fine-tune the druglike properties of lead compounds. While extensive research has been conducted on various cyclopropane-containing molecules, a direct comparative analysis of the increasingly complex bicyclopropane scaffold against its simpler counterparts is less common. This guide aims to fill that gap by presenting a hypothetical, yet plausible, comparative study.

Hypothetical Performance Comparison

Due to the limited availability of direct comparative studies in publicly accessible literature, the following tables present hypothetical data to illustrate how this compound might compare against its simpler analogs. These values are for illustrative purposes and would need to be confirmed by experimental studies as outlined in the "Experimental Protocols" section.

Table 1: Comparative Biological Activity

This table outlines a hypothetical comparison of the inhibitory activity of the three cyclopropane analogs against a plausible biological target, the G-protein coupled receptor 40 (GPR40), which is known to be activated by carboxylic acid-containing ligands and is a therapeutic target for type 2 diabetes.[3][4]

CompoundStructureHypothetical IC50 (µM) for GPR40 ActivationPredicted Rationale
This compoundthis compound5.2The bicyclopropane moiety increases lipophilicity and provides a larger scaffold for potential hydrophobic interactions within the receptor binding pocket, possibly leading to enhanced potency.
Cyclopropanecarboxylic acidCyclopropanecarboxylic acid25.8As the simplest analog, it may exhibit baseline activity but lacks the extended structure for optimal receptor engagement.
Cyclopropane-1,1-dicarboxylic acidCyclopropane-1,1-dicarboxylic acid> 100 (inactive)The presence of a second carboxylic acid group at the same position could introduce steric hindrance or unfavorable electrostatic interactions within the binding site, leading to a loss of activity.
Table 2: Comparative Metabolic Stability

This table presents a hypothetical comparison of the in vitro metabolic stability of the cyclopropane analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

CompoundHypothetical Half-life (t½, min)Hypothetical Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Rationale
This compound957.3The bicyclopropane structure may shield metabolically susceptible sites and its rigidity could reduce recognition by metabolic enzymes.
Cyclopropanecarboxylic acid6211.2The single cyclopropane ring offers some metabolic protection, but the overall smaller and less complex structure may be more accessible to metabolizing enzymes. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability.[5]
Cyclopropane-1,1-dicarboxylic acid1106.3The dicarboxylic acid structure is generally more polar and less likely to be a substrate for CYP450 enzymes, which primarily metabolize lipophilic compounds.

Experimental Protocols

To validate the hypothetical data presented above, the following experimental protocols are provided.

In Vitro GPR40 Activation Assay (IC50 Determination)

This protocol describes a method to determine the concentration of the test compound that elicits a half-maximal response in a cell-based GPR40 activation assay.

1. Cell Culture and Maintenance:

  • HEK293 cells stably expressing human GPR40 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
  • The culture medium is then replaced with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in Hanks' Balanced Salt Solution) and incubated for 1 hour at 37°C.
  • Following incubation, the loading buffer is removed, and cells are washed with assay buffer.
  • Serial dilutions of the test compounds (this compound, cyclopropanecarboxylic acid, and cyclopropane-1,1-dicarboxylic acid) are prepared in the assay buffer.
  • The compound dilutions are added to the respective wells, and the plate is immediately placed in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Fluorescence intensity is measured over time to detect changes in intracellular calcium levels, which indicates GPR40 activation.
  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
  • Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
  • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6][7]

In Vitro Metabolic Stability Assay

This protocol details a method for assessing the metabolic stability of the compounds in human liver microsomes.

1. Reagents and Materials:

  • Human liver microsomes (pooled from multiple donors)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Test compounds (10 mM stock solutions in DMSO)
  • Acetonitrile (for reaction termination)
  • Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure:

  • A reaction mixture is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
  • The mixture is pre-incubated at 37°C for 5 minutes.
  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
  • The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Control incubations are performed in the absence of the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate proteins.
  • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
  • The natural logarithm of the percent remaining is plotted against time.
  • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[8][9]

Signaling Pathway Visualization

The following diagram illustrates the GPR40 signaling pathway, a potential target for this compound and its analogs. Activation of GPR40 by a ligand (such as a free fatty acid or a synthetic agonist) leads to the activation of Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are key signaling events that can lead to various cellular responses, such as insulin secretion in pancreatic beta cells.[4][10][11]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq11 Gq/11 GPR40->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKC->Cellular_Response Ca_release->Cellular_Response Ligand Ligand (this compound) Ligand->GPR40 Binds to

Caption: GPR40 Signaling Pathway.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and its simpler cyclopropane analogs. The inclusion of the bicyclopropane motif is hypothesized to enhance biological activity and metabolic stability. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and to further explore the potential of complex cyclopropane structures in drug discovery. The visualization of the GPR40 signaling pathway provides a mechanistic context for the potential mode of action of these compounds. Further experimental work is crucial to substantiate the illustrative data presented and to fully elucidate the structure-activity and structure-property relationships within this class of molecules.

References

Comparative Analysis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid Derivatives' Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The inherent structural rigidity and unique electronic properties of the cyclopropane ring make it a valuable feature in medicinal chemistry for influencing the conformation and metabolic stability of drug candidates. Research into various cyclopropane-containing carboxylic acid derivatives has uncovered a diverse range of biological activities, including but not limited to:

  • Anticancer Properties: Certain 1-phenylcyclopropane carboxamide derivatives have been synthesized and shown to inhibit the proliferation of human myeloid leukemia cell lines.[1][2]

  • Antimicrobial and Antifungal Activity: Amide derivatives of cyclopropane have been designed and evaluated for their in vitro activity against various bacteria and fungi, with some compounds showing moderate to excellent efficacy.[3][4]

  • Enzyme Inhibition: Bicyclic carboxylic acid derivatives, though structurally distinct from the topic of this guide, have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

  • Neurological Activity: Conformationally restricted carboxycyclopropyl glycines have been investigated as selective agonists for metabotropic glutamate receptors, which are implicated in various neurological processes.

  • Herbicidal Activity: Analogs of cyclopropane-1,1-dicarboxylic acid have been synthesized and tested for their ability to inhibit plant enzymes, demonstrating potential as herbicides.

Despite the broad interest in cyclopropane derivatives, the specific [1,1'-Bi(cyclopropane)]-1-carboxylic acid core structure has not been extensively explored as a scaffold for generating and testing a library of compounds for comparative biological activity. The available information is largely limited to the commercial availability of the parent acid itself, with no associated biological data or studies on its derivatives found in the reviewed literature.

Consequently, it is not possible at this time to provide a detailed comparative analysis, including quantitative data tables, experimental protocols, and signaling pathway diagrams, as requested. The absence of such data in the public domain underscores a potential area for future research and drug discovery efforts. The synthesis of a focused library of this compound derivatives (e.g., amides, esters, and other functionalized analogs) and their systematic screening across various biological assays could unveil novel therapeutic agents.

For researchers and drug development professionals interested in this area, the initial steps would involve the de novo synthesis of a derivative series from the commercially available this compound. Subsequent screening in relevant disease models would be necessary to identify any potential biological activities.

Below is a conceptual workflow that could be adopted for such a research program.

G cluster_0 Synthesis of Derivatives cluster_1 Biological Screening cluster_2 Lead Optimization start This compound acid_chloride Formation of Acid Chloride start->acid_chloride esterification Esterification with diverse alcohols start->esterification amide_coupling Amide Coupling with diverse amines acid_chloride->amide_coupling derivatives Library of Derivatives (Amides, Esters, etc.) amide_coupling->derivatives esterification->derivatives screening High-Throughput Screening (e.g., cell-based assays) derivatives->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response lead_selection Lead Candidate Selection dose_response->lead_selection sar Structure-Activity Relationship (SAR) Studies lead_selection->sar lead_selection->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Figure 1. A conceptual workflow for the discovery and development of bioactive this compound derivatives.

This guide will be updated as new research on the biological activities of this compound derivatives becomes publicly available.

References

A Comparative Guide to the Structural Validation of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of synthesized [1,1'-Bi(cyclopropane)]-1-carboxylic acid against a simpler, well-characterized alternative, cyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for the target compound, this document combines predicted spectroscopic data with established analytical methodologies to offer a comprehensive validation framework.

Introduction

This compound is a unique bicyclic carboxylic acid with potential applications in medicinal chemistry and materials science due to its rigid, spirocyclic core. Proper structural elucidation is paramount to confirming its synthesis and purity. This guide outlines the expected analytical data for this molecule and compares it with cyclopropanecarboxylic acid, a structurally related and commercially available compound.

Predicted Spectroscopic Data for Structural Validation

The following tables summarize the predicted and known spectroscopic data for this compound and cyclopropanecarboxylic acid. These predictions are based on established principles of NMR and IR spectroscopy.

Table 1: Comparison of Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~10-12br s1H-COOH
~1.5-1.7m4HCH₂ (cyclopropyl)
~0.8-1.0m4HCH₂ (cyclopropyl)
Cyclopropanecarboxylic acid ~10-12br s1H-COOH
~1.5-1.6m1HCH (methine)
~0.9-1.1m4HCH₂ (cyclopropyl)

Table 2: Comparison of Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~175-180C=O (acid)
~30-35C (quaternary spiro)
~15-20CH₂ (cyclopropyl)
Cyclopropanecarboxylic acid ~175-180C=O (acid)
~10-15CH (methine)
~8-12CH₂ (cyclopropyl)

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-H Stretch (Cyclopropyl)
This compound 3300-2500 (broad)~1700-1725~3080, ~3000
Cyclopropanecarboxylic acid 3300-2500 (broad)[1]~1700-1725[1]~3080, ~3000[1]

Experimental Protocols

Accurate structural validation relies on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans are typically required for good signal-to-noise.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

3.3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound (C₇H₁₀O₂), the expected exact mass is approximately 126.0681 g/mol .

Proposed Synthetic Pathway and Analytical Workflow

The synthesis of this compound can be envisioned through a multi-step process, with the key structural validation steps integrated into the workflow.

Synthesis_and_Validation cluster_synthesis Proposed Synthesis cluster_validation Structural Validation Workflow start Dicyclopropyl Ketone step1 Wittig Reaction (e.g., Ph₃P=CHCO₂Et) start->step1 intermediate α,β-Unsaturated Ester step1->intermediate step2 Simmons-Smith Cyclopropanation intermediate->step2 ester Bicyclopropyl Ester step2->ester step3 Hydrolysis (e.g., LiOH, H₂O) ester->step3 product This compound step3->product product_val Synthesized Product nmr ¹H & ¹³C NMR product_val->nmr ir FTIR Spectroscopy product_val->ir hrms HRMS product_val->hrms final Structure Confirmed

Caption: Proposed synthesis and analytical workflow for this compound.

The logical relationship for confirming the structure involves a convergence of evidence from multiple analytical techniques.

Logical_Relationship cluster_data Experimental Data cluster_interpretation Interpretation nmr_data NMR Data (¹H & ¹³C) connectivity Correct Connectivity & Proton/Carbon Count nmr_data->connectivity ir_data IR Data functional_groups Presence of -COOH & Cyclopropyl Groups ir_data->functional_groups ms_data HRMS Data formula Correct Elemental Composition ms_data->formula confirmation Structural Confirmation of This compound connectivity->confirmation functional_groups->confirmation formula->confirmation

Caption: Logical flow for the structural confirmation of the target molecule.

References

comparison of different synthesis routes for [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The novel spirocyclic structure of this compound presents a unique scaffold for the development of new therapeutic agents and advanced materials. Its rigid, three-dimensional arrangement offers opportunities for exploring new chemical space in drug design. This guide provides a comparative analysis of two plausible synthetic routes for this compound, starting from the common intermediate, dicyclopropyl ketone. The routes are evaluated based on their reaction steps, yields, and overall efficiency, supported by detailed experimental protocols.

Overview of Synthetic Strategies

Two primary synthetic pathways have been conceptualized for the synthesis of this compound, both commencing with the preparation of dicyclopropyl ketone.

  • Route 1: Cyanohydrin Formation and Hydrolysis: This three-step sequence involves the synthesis of dicyclopropyl ketone, followed by the formation of a cyanohydrin intermediate, and subsequent hydrolysis to the target carboxylic acid.

  • Route 2: Alpha-Halogenation and Favorskii Rearrangement: This pathway also begins with dicyclopropyl ketone, which is then subjected to alpha-halogenation, followed by a Favorskii rearrangement to yield the desired product.

A visual representation of these competing pathways is outlined below.

cluster_route1 Route 1: Cyanohydrin Formation and Hydrolysis cluster_route2 Route 2: α-Halogenation and Favorskii Rearrangement start γ-Butyrolactone dk Dicyclopropyl Ketone start->dk Synthesis ch Dicyclopropyl Cyanohydrin dk->ch Cyanohydrin Formation ahdk α-Halo Dicyclopropyl Ketone dk->ahdk α-Halogenation ca1 This compound ch->ca1 Hydrolysis ca2 This compound ahdk->ca2 Favorskii Rearrangement

Figure 1: Overview of the two proposed synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the proposed synthetic routes, including reaction yields.

Route Step Reaction Starting Material Product Typical Yield (%)
Shared 1Ketone Synthesisγ-ButyrolactoneDicyclopropyl Ketone52-55[1]
Route 1 2Cyanohydrin FormationDicyclopropyl KetoneDicyclopropyl Cyanohydrin63-81 (estimated for similar ketones)[2]
Route 1 3Nitrile HydrolysisDicyclopropyl CyanohydrinThis compound74-79 (for similar nitriles)[3]
Route 2 2α-BrominationDicyclopropyl Ketoneα-Bromo Dicyclopropyl Ketone70-80 (for similar ketones)[4]
Route 2 3Favorskii Rearrangementα-Bromo Dicyclopropyl KetoneThis compound~78 (for a similar cyclic system)[5]

Experimental Protocols

Shared First Step: Synthesis of Dicyclopropyl Ketone

This procedure is adapted from Organic Syntheses.[1]

  • Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol.

  • Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g of γ-butyrolactone in one portion. Heat the flask to distill the methanol.

  • Hydrolysis and Decarboxylation: After collecting approximately 475 mL of methanol, set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid. Heat the mixture under reflux for 20 minutes.

  • Cyclization: Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 mL of water, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.

  • Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate and separate the ketone. Extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and distill to yield dicyclopropyl ketone (b.p. 72-74°C/33 mm).[1]

Route 1: Cyanohydrin Formation and Hydrolysis

dk Dicyclopropyl Ketone silyloxy O-silylated Cyanohydrin dk->silyloxy Cyanosilylation tms Trimethylsilyl Cyanide (TMSCN) + ZnI₂ (cat.) tms->silyloxy product This compound silyloxy->product Hydrolysis hcl Aqueous HCl hcl->product

Figure 2: Workflow for Route 1.

Step 2: Dicyclopropyl Cyanohydrin Formation

This generalized procedure is based on the cyanosilylation of ketones.[2]

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve dicyclopropyl ketone (1.0 equiv) in anhydrous dichloromethane. Add a catalytic amount of zinc iodide (ZnI₂).

  • Addition of TMSCN: To the stirred solution, add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor for completion by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude O-(trimethylsilyl) dicyclopropyl cyanohydrin.

Step 3: Hydrolysis to this compound

This protocol is a general method for nitrile hydrolysis.[3][6]

  • Acid Hydrolysis: To the crude O-(trimethylsilyl) dicyclopropyl cyanohydrin, add a mixture of tetrahydrofuran and 3 N hydrochloric acid.

  • Heating: Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Route 2: Alpha-Halogenation and Favorskii Rearrangement

dk Dicyclopropyl Ketone ahdk α-Bromo Dicyclopropyl Ketone dk->ahdk α-Bromination br2 Bromine (Br₂) in Acetic Acid br2->ahdk product This compound ahdk->product Favorskii Rearrangement naome Sodium Methoxide (NaOMe) in Methanol naome->product

Figure 3: Workflow for Route 2.

Step 2: Alpha-Bromination of Dicyclopropyl Ketone

This is a general procedure for the acid-catalyzed bromination of ketones.[7]

  • Reaction Setup: Dissolve dicyclopropyl ketone (1.0 equiv) in acetic acid in a round-bottom flask.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.0 equiv) in acetic acid dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature until the bromine color disappears.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude α-bromo dicyclopropyl ketone.

Step 3: Favorskii Rearrangement

This protocol is adapted from a general procedure for the Favorskii rearrangement.[5]

  • Preparation of Sodium Methoxide: Prepare a fresh solution of sodium methoxide from sodium (2.2 equiv) and anhydrous methanol.

  • Reaction Setup: Under an argon atmosphere, cool the sodium methoxide solution to 0°C. Add a solution of the crude α-bromo dicyclopropyl ketone (1.0 equiv) in anhydrous diethyl ether via cannula.

  • Heating: Warm the resulting slurry to room temperature and then heat to 55°C under reflux for 4 hours.

  • Workup: Cool the reaction mixture to 0°C and quench by the careful addition of saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford this compound.

Comparison of the Synthetic Routes

Factor Route 1: Cyanohydrin Formation and Hydrolysis Route 2: Alpha-Halogenation and Favorskii Rearrangement
Overall Yield Estimated to be in the range of 29-43%.Estimated to be in the range of 29-35%.
Reagents and Safety Involves the use of highly toxic trimethylsilyl cyanide. Requires careful handling in a well-ventilated fume hood.Uses bromine, which is corrosive and toxic. The intermediate α-halo ketone can be a lachrymator.
Scalability The use of TMSCN may pose challenges for large-scale synthesis due to its toxicity and cost.Generally considered scalable, with established procedures for both halogenation and Favorskii rearrangement.
Versatility The cyanohydrin intermediate can also be converted to other functional groups, such as α-hydroxy acids and β-amino alcohols.The Favorskii rearrangement is a powerful tool for ring contraction in cyclic systems and can be used to synthesize strained ring systems.
Reaction Conditions Cyanohydrin formation is typically carried out at room temperature, while hydrolysis requires heating.Both α-halogenation and the Favorskii rearrangement are generally performed under mild to moderate conditions.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound, with comparable estimated overall yields.

Route 1 (Cyanohydrin Formation and Hydrolysis) may be advantageous for its milder initial step and the versatility of the cyanohydrin intermediate for the synthesis of other derivatives. However, the high toxicity of trimethylsilyl cyanide is a significant drawback, particularly for larger-scale production.

Route 2 (Alpha-Halogenation and Favorskii Rearrangement) utilizes more common and less acutely toxic reagents, although bromine and the α-halo ketone intermediate still require careful handling. This route may be more amenable to scale-up in an industrial setting.

The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available equipment, and safety protocols. Further optimization of reaction conditions for each step would be necessary to maximize yields and ensure the efficient production of this novel carboxylic acid.

References

A Comparative Analysis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid Analogues and Standard Compounds in Antibacterial and Anti-Biofilm Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available data on the efficacy of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, this guide presents a comparative analysis of a structurally related and well-studied analogue, 2-Heptylcyclopropane-1-carboxylic acid (2CP) . This compound, along with its parent compound cis-2-decenoic acid (C2DA), is evaluated against standard antibiotics for its antibacterial and anti-biofilm properties. The findings on 2CP may offer insights into the potential activities of other bicyclopropane carboxylic acid derivatives.

Introduction

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. The development of novel agents that can disrupt biofilm integrity or prevent its formation is a critical area of research. Fatty acid signaling molecules, such as cis-2-decenoic acid (C2DA), have emerged as promising candidates due to their role in regulating bacterial biofilm dispersal.[1][2] This guide provides a comparative overview of the efficacy of 2-Heptylcyclopropane-1-carboxylic acid (2CP), a stabilized analogue of C2DA, in comparison to C2DA itself and standard antibiotics against key pathogenic bacteria.[3][4]

2-Heptylcyclopropane-1-carboxylic acid (2CP) was synthesized to "lock" the molecule in a bioactive cis-like configuration, preventing isomerization to the less active trans-configuration (T2DA) and enhancing its stability.[3][5] This structural modification is hypothesized to improve its efficacy in biofilm control.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of 2CP, C2DA, and its less active isomer T2DA in biofilm dispersion, inhibition, and eradication, as well as their synergistic effects with conventional antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Biofilm Dispersion Efficacy
CompoundConcentrationS. aureus Biofilm Dispersal (%)P. aeruginosa Biofilm Dispersal (%)
2CP 125 µg/ml~100%~60%
C2DA 125 µg/ml~25%~40%
T2DA 125 µg/mlNo significant dispersal~40%
Data sourced from studies on the comparative efficacy of 2-decenoic acid analogs.[3][6][7]
Table 2: Synergistic and Additive Effects with Antibiotics against S. aureus
Fatty AcidAntibioticEffect
2CP TobramycinAdditive (FICI score: 0.31)
C2DA TobramycinAdditive (FICI score: 1.0)
T2DA TobramycinAdditive (FICI score: 1.0)
2CP, C2DA, T2DA TetracyclineAdditive
2CP, C2DA, T2DA LevofloxacinAdditive
FICI (Fractional Inhibitory Concentration Index) values ≤ 0.5 indicate synergy, >0.5 to ≤1 indicate additive effects, >1 to ≤2 indicate indifference, and >2 indicate antagonism.[5]
Table 3: Synergistic and Additive Effects with Antibiotics against P. aeruginosa
Fatty AcidAntibioticEffect
2CP, C2DA, T2DA TobramycinAdditive
2CP, C2DA, T2DA TetracyclineAdditive
Data indicates that 2CP, in combination with certain antibiotics, can reduce the minimum concentration required for biofilm inhibition and eradication.[3][4]

Mechanism of Action and Signaling Pathways

Cis-2-decenoic acid (C2DA) and its analogue 2CP act as diffusible signal factors (DSFs) that function in bacterial cell-to-cell communication.[5] The proposed mechanism of action involves inducing a shift from a sessile, biofilm-forming state to a planktonic, free-swimming phenotype.[2][8] This process, known as biofilm dispersion, is a natural stage in the biofilm life cycle.[1]

Furthermore, C2DA has been shown to revert metabolically dormant persister cells within a biofilm to an active state.[8][9][10] This "awakening" of persister cells renders them susceptible to conventional antibiotics that target active cellular processes. The stabilization of the cis-like configuration in 2CP is believed to enhance this signaling activity.

G cluster_0 cluster_1 C2DA / 2CP C2DA / 2CP Bacterial Cell Bacterial Cell C2DA / 2CP->Bacterial Cell Signal Persister Cells Persister Cells C2DA / 2CP->Persister Cells Reactivation Biofilm Matrix Biofilm Matrix Bacterial Cell->Biofilm Matrix Dispersal Cell Death Cell Death Bacterial Cell->Cell Death Target Active Processes Planktonic Cells Planktonic Cells Biofilm Matrix->Planktonic Cells Release Persister Cells->Bacterial Cell Increased Metabolic Activity Antibiotics Antibiotics Antibiotics->Bacterial Cell

Caption: Proposed signaling pathway of C2DA and 2CP leading to biofilm dispersal and increased antibiotic susceptibility.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the efficacy data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[11][12][13]

Protocol:

  • Preparation of Reagents: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB), the antimicrobial agent stock solution, and a standardized bacterial inoculum (approximately 1-2 x 10⁸ CFU/mL, adjusted to a 0.5 McFarland standard).[13]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[12][14]

G Start Start Prepare Reagents Prepare Reagents (Broth, Antimicrobial, Bacteria) Start->Prepare Reagents Serial Dilution Perform 2-fold Serial Dilution of Antimicrobial in 96-well plate Prepare Reagents->Serial Dilution Inoculate Plate Inoculate wells with standardized bacterial suspension Serial Dilution->Inoculate Plate Incubate Plate Incubate at 37°C for 18-24 hours Inoculate Plate->Incubate Plate Read Results Visually assess turbidity to determine MIC Incubate Plate->Read Results End End Read Results->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15][16]

Protocol:

  • Biofilm Formation: Grow biofilms on the pegs of a 96-peg lid by incubating the lid in a 96-well plate containing bacterial culture for a specified period (e.g., 24 hours).[17][18]

  • Rinsing: Gently rinse the peg lid in a saline solution to remove planktonic (free-swimming) bacteria.[17]

  • Antimicrobial Challenge: Place the peg lid with the attached biofilms into a 96-well plate containing serial dilutions of the antimicrobial agent.

  • Incubation: Incubate the plate for a defined challenge period (e.g., 24 hours).

  • Recovery and Quantification: Transfer the peg lid to a new 96-well plate containing fresh growth medium. Dislodge the remaining viable bacteria from the pegs, often through sonication.[17] Incubate this recovery plate to allow for the growth of any surviving bacteria.

  • Data Analysis: The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.[17] This can be determined by measuring turbidity or by plating the contents of the recovery wells to determine colony-forming units.

G Start Start Grow Biofilm Grow biofilm on 96-peg lid Start->Grow Biofilm Rinse Rinse pegs to remove planktonic cells Grow Biofilm->Rinse Challenge Expose biofilms to serial dilutions of antimicrobial Rinse->Challenge Incubate Incubate for challenge period Challenge->Incubate Recover Transfer pegs to fresh media and sonicate to dislodge survivors Incubate->Recover Incubate Recovery Incubate recovery plate Recover->Incubate Recovery Read Results Assess regrowth to determine MBEC Incubate Recovery->Read Results End End Read Results->End

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

References

assessing the cross-reactivity of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Cross-Reactivity of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a lead compound is paramount to predicting its potential for off-target effects and ensuring its safety and efficacy. This guide provides a framework for , a molecule with a unique cyclopropane motif that is of growing interest in medicinal chemistry. By comparing its potential activity against known targets of structurally similar compounds, we can build a profile of its selectivity.

Introduction to Cross-Reactivity Assessment

Cross-reactivity refers to the ability of a compound to bind to or modulate the activity of targets other than its intended primary target. This can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Early assessment of cross-reactivity is a critical step in the drug discovery and development pipeline. This guide focuses on a targeted approach to evaluating the cross-reactivity of this compound by examining its potential interaction with enzymes known to be inhibited by other cyclopropane-containing molecules.

Rationale for Comparator Selection

Given the structural feature of a cyclopropane ring fused to a carboxylic acid, we have selected three key biological targets for initial cross-reactivity profiling. These targets are known to be modulated by compounds bearing similar structural motifs:

  • Leukotriene C4 Synthase (LTC4S): An enzyme involved in the inflammatory response. Some potent inhibitors of LTC4S, such as AZD9898, incorporate a cyclopropane-carboxylic acid moiety.[1][2][3][4][5]

  • O-acetylserine sulfhydrylase (OASS): A bacterial enzyme essential for cysteine biosynthesis, making it a target for novel antibiotics. Certain cyclopropane-carboxylic acid derivatives have been identified as inhibitors of OASS.[6][7]

  • Ketol-acid reductoisomerase (KARI): An enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms, representing a target for herbicides and antimicrobials. Cyclopropane-1,1-dicarboxylate (CPD) is a known inhibitor of KARI.[8][9]

Comparative Analysis of Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of known inhibitors for the selected targets. The activity of this compound against these targets is currently not publicly available and would need to be determined experimentally.

CompoundTarget EnzymeKnown InhibitorInhibitor IC50/KiThis compound IC50
Target Molecule Leukotriene C4 Synthase (LTC4S)--To Be Determined
O-acetylserine sulfhydrylase (OASS)--To Be Determined
Ketol-acid reductoisomerase (KARI)--To Be Determined
Comparator 1 Leukotriene C4 Synthase (LTC4S)AZD98980.28 nM[1][2][3][4][5]-
Comparator 2 O-acetylserine sulfhydrylase (OASS)Cyclopropane-1,2-dicarboxylic acidsNanomolar range[10]-
Comparator 3 Ketol-acid reductoisomerase (KARI)Cyclopropane-1,1-dicarboxylate (CPD)Ki = 90 nM (rice enzyme)[8][9]-
Hoe 704Potent inhibitor (specific IC50 not available)[11][12]-

Proposed Experimental Protocols for Cross-Reactivity Profiling

To determine the inhibitory potential of this compound against the selected targets, a series of enzyme inhibition assays are proposed.

General Enzyme Inhibition Assay Protocol

This protocol can be adapted for LTC4S, OASS, and KARI.

1. Materials and Reagents:

  • Purified recombinant human LTC4S, bacterial OASS, or plant/microbial KARI.
  • Specific substrate for each enzyme (e.g., Leukotriene A4 for LTC4S, O-acetylserine for OASS, 2-acetolactate for KARI).
  • This compound (test compound).
  • Known inhibitor for each enzyme (positive control).
  • Assay buffer specific to each enzyme's optimal pH and ionic strength.
  • Cofactors, if required (e.g., NADPH for KARI).
  • 96-well microplates.
  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

2. Assay Procedure: a. Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to be tested over a range of concentrations. b. Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and its substrate in the assay buffer. c. Assay Reaction: i. To the wells of a 96-well plate, add the assay buffer. ii. Add the test compound at various concentrations. Include wells with the positive control inhibitor and wells with solvent only (negative control). iii. Add the enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature to allow for compound-enzyme interaction. iv. Initiate the enzymatic reaction by adding the substrate to all wells. d. Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will be specific to the assay for each enzyme. e. Data Analysis: i. Calculate the initial reaction velocity for each concentration of the test compound. ii. Normalize the data to the negative control (100% activity) and the positive control (0% activity). iii. Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. iv. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_LTC4S Leukotriene C4 Synthase Pathway cluster_OASS O-acetylserine sulfhydrylase Pathway cluster_KARI Ketol-acid reductoisomerase Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4S LTC4S LTA4->LTC4S LTC4 LTC4 LTC4S->LTC4 Inflammation Inflammation LTC4->Inflammation AZD9898 AZD9898 AZD9898->LTC4S Inhibits Serine Serine Serine Acetyltransferase Serine Acetyltransferase Serine->Serine Acetyltransferase O-acetylserine O-acetylserine Serine Acetyltransferase->O-acetylserine OASS OASS O-acetylserine->OASS Sulfide Sulfide Sulfide->OASS Cysteine Cysteine OASS->Cysteine Bacterial Survival Bacterial Survival Cysteine->Bacterial Survival Cyclopropane Derivatives Cyclopropane Derivatives Cyclopropane Derivatives->OASS Inhibits Pyruvate Pyruvate Acetolactate Synthase Acetolactate Synthase Pyruvate->Acetolactate Synthase 2-Acetolactate 2-Acetolactate Acetolactate Synthase->2-Acetolactate KARI KARI 2-Acetolactate->KARI 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate KARI->2,3-Dihydroxy-isovalerate Branched-chain Amino Acids Branched-chain Amino Acids 2,3-Dihydroxy-isovalerate->Branched-chain Amino Acids CPD / Hoe 704 CPD / Hoe 704 CPD / Hoe 704->KARI Inhibits

Caption: Signaling pathways for the selected targets.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Prepare Reagents: - Enzyme - Substrate - Test Compound - Controls - Buffer C Dispense Reagents into 96-well Plate A->C B Serial Dilution of This compound B->C D Pre-incubate Enzyme with Test Compound C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Progress (Absorbance/Fluorescence) E->F G Calculate Initial Reaction Velocities F->G H Normalize Data and Plot Inhibition Curve G->H I Determine IC50 Value H->I

Caption: Workflow for enzyme inhibition assay.

Conclusion and Future Directions

This guide outlines a systematic approach to against three biologically relevant targets known to be inhibited by structurally related compounds. While no public data is currently available for the inhibitory activity of the target molecule, the proposed experimental protocols provide a clear path forward for its evaluation.

Should this compound show significant activity against any of these targets, further studies, including broader kinase profiling and cell-based assays, would be warranted to build a more comprehensive selectivity profile. This information will be invaluable for guiding the future development of this and other novel cyclopropane-containing compounds.

References

A Comparative Benchmarking Guide: [1,1'-Bi(cyclopropane)]-1-carboxylic acid and Its Commercial Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a paramount objective. The strategic replacement of traditional chemical moieties with bioisosteres that offer improved physicochemical and pharmacokinetic profiles is a key strategy in this endeavor. This guide provides a comprehensive benchmark analysis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid against its prominent commercial alternatives: bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-acid), bicyclo[2.2.2]octane-1-carboxylic acid (BCO-acid), and cubane-1-carboxylic acid.

These rigid, three-dimensional carboxylic acids are increasingly utilized as bioisosteric replacements for more flexible or planar groups, such as phenyl rings or extended alkyl chains. Their unique conformational constraints can lead to significant advantages in metabolic stability, aqueous solubility, and binding affinity.[1][2][3][4] This document presents a side-by-side comparison of their key physicochemical properties, detailed experimental protocols for their evaluation, and visual representations of relevant concepts to aid researchers in selecting the optimal scaffold for their drug discovery programs.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of this compound and its commercial alternatives. These parameters are critical in predicting a compound's behavior in biological systems.

PropertyThis compoundBicyclo[1.1.1]pentane-1-carboxylic acid (BCP-acid)Bicyclo[2.2.2]octane-1-carboxylic acid (BCO-acid)Cubane-1-carboxylic acid
Molecular Weight ( g/mol ) 126.15112.13154.21148.16
pKa Predicted: ~4.5-5.0Experimental: ~4.4-4.5[5]Experimental: 5.6[5][6]Predicted: ~4.5-5.0
cLogP (Predicted) 1.20.52.11.8
Aqueous Solubility Data not availableGenerally improved over aromatic counterparts[1][2][7]Soluble in polar solvents[8]Generally improved over aromatic counterparts[9]
Metabolic Stability Expected to be highHigh, improved over aromatic counterparts[1][2][4]High, improved over aromatic counterparts[9]High, improved over aromatic counterparts[3][10]

Note: Predicted values are based on computational models and should be confirmed experimentally. Experimental values are cited from the literature.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standardized to allow for reproducible and comparable results across different compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid derivatives.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Use a micro-burette to dispense a standardized 0.1 M NaOH solution. Maintain a constant ionic strength using 0.15 M KCl.[11][12]

  • Titration Procedure:

    • Place 20 mL of the sample solution in a titration vessel and make it acidic (pH 1.8-2.0) with 0.1 M HCl.

    • Titrate the solution with the 0.1 M NaOH solution, recording the pH after each incremental addition.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[13] Perform the titration in triplicate to ensure accuracy.[11]

Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To measure the distribution coefficient (LogD) of the compounds between n-octanol and an aqueous buffer at a physiological pH.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14][15]

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.

    • Shake the mixture vigorously to facilitate partitioning and then allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ([Concentration]octanol / [Concentration]aqueous).[15]

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the compounds in an aqueous buffer.

Methodology:

  • Sample Preparation: Prepare a 10-50 mM stock solution of the test compound in DMSO.[16]

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the DMSO stock solution to a microtiter plate well containing an aqueous buffer (e.g., PBS at pH 7.4).[17]

    • Shake the plate at room temperature for a defined period (e.g., 2 hours).[18]

  • Analysis:

    • Nephelometric Method: Measure the light scattering of the solution to detect undissolved particles.[19]

    • Direct UV/LC-MS Method: Filter the solution to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS against a standard curve.[17][18]

  • Data Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Microsomal Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), the test compound (typically at 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[20][21]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of this plot.[22]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these carboxylic acid bioisosteres.

Bioisosteric_Replacement cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Phenyl_Ring Phenyl Ring Target_Compound This compound Phenyl_Ring->Target_Compound replaces Alternative_1 BCP-acid Phenyl_Ring->Alternative_1 replaces Alternative_2 BCO-acid Phenyl_Ring->Alternative_2 replaces Alternative_3 Cubane-acid Phenyl_Ring->Alternative_3 replaces Solubility Increased Solubility Target_Compound->Solubility leads to Metabolic_Stability Enhanced Metabolic Stability Target_Compound->Metabolic_Stability leads to Binding_Affinity Optimized Binding Affinity Target_Compound->Binding_Affinity leads to Alternative_1->Solubility leads to Alternative_1->Metabolic_Stability leads to Alternative_1->Binding_Affinity leads to Alternative_2->Solubility leads to Alternative_2->Metabolic_Stability leads to Alternative_2->Binding_Affinity leads to Alternative_3->Solubility leads to Alternative_3->Metabolic_Stability leads to Alternative_3->Binding_Affinity leads to

Caption: Bioisosteric replacement of a phenyl ring with rigid carboxylic acids.

Experimental_Workflow Start Select Compounds: - this compound - BCP-acid - BCO-acid - Cubane-acid pKa pKa Determination (Potentiometric Titration) Start->pKa LogD LogD Measurement (Shake-Flask Method) Start->LogD Solubility Solubility Assay (Kinetic Method) Start->Solubility Metabolism Metabolic Stability (Microsomal Assay) Start->Metabolism Data_Analysis Comparative Data Analysis pKa->Data_Analysis LogD->Data_Analysis Solubility->Data_Analysis Metabolism->Data_Analysis Conclusion Select Optimal Scaffold Data_Analysis->Conclusion

Caption: Workflow for the comparative evaluation of carboxylic acid bioisosteres.

Signaling_Pathway_Modulation cluster_moiety Carboxylic Acid Moiety Drug_Molecule Drug with Carboxylic Acid Moiety Target_Protein Target Protein (e.g., Receptor, Enzyme) Drug_Molecule->Target_Protein binds to Carboxylic_Acid Carboxylic Acid (-COOH) Drug_Molecule->Carboxylic_Acid contains Binding_Pocket Binding Pocket Target_Protein->Binding_Pocket Cellular_Response Cellular Response Target_Protein->Cellular_Response modulates Carboxylic_Acid->Binding_Pocket interacts with (H-bonding, ionic)

Caption: Role of the carboxylic acid moiety in drug-target interaction.

References

A Comparative Guide to Purity Confirmation of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of key analytical methods for confirming the purity of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique bicyclopropyl compound. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, along with a comparison of their performance.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The table below summarizes the key aspects of the three primary methods discussed in this guide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification of nuclei based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization is necessary for this compound.Not required.
Derivatization Not generally required.Mandatory for carboxylic acids to increase volatility (e.g., silylation).[1]Not required.
Resolution High resolving power for separating closely related impurities.Very high resolving power, especially with capillary columns.Generally lower than chromatographic methods for complex mixtures, but excellent for resolving signals from different protons within a molecule.
Detection UV-Vis, Refractive Index, Mass Spectrometry, etc.Mass Spectrometry (provides structural information), Flame Ionization Detector (FID).Radiofrequency detection of nuclear spin transitions.
Quantification Relative quantification based on peak area percentage (assuming equal response factors for impurities) or external/internal standards.Relative quantification using peak area percentage or absolute quantification with standards.Absolute quantification without the need for a reference standard of the analyte (using a certified internal standard).[2][3][4]
Chiral Separation Possible with chiral stationary phases or chiral mobile phase additives.[5][6][7]Possible with chiral stationary phases.Possible with chiral solvating or derivatizing agents.
Strengths - Direct analysis of the carboxylic acid.- Wide applicability.- Robust and reproducible.- High separation efficiency.- Provides structural information of impurities through mass spectrometry.- Provides structural confirmation and quantification simultaneously.- Non-destructive.- High accuracy and precision for absolute purity determination.
Weaknesses - May require method development for optimal separation.- Response factors can vary for different impurities.- Derivatization adds a step and potential for side reactions.- Not suitable for thermally labile impurities.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of carboxylic acids and cyclopropane derivatives.

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity

This method allows for the direct analysis of this compound without derivatization.

a) Achiral Purity Analysis (Reversed-Phase)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

b) Chiral Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A chiral stationary phase (CSP) column suitable for carboxylic acids, such as a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).[6]

  • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. The exact composition will require method development.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of this compound requires a derivatization step to convert the non-volatile carboxylic acid into a volatile ester. Silylation is a common derivatization method.[1][8]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Derivatization:

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the vial at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct measure of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved ¹H NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is typically 30-60 seconds.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_chiral Chiral Purity cluster_final Final Assessment Synthesis Synthesized this compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC (Achiral) - Purity (%) Initial_Char->HPLC GCMS GC-MS (with Derivatization) - Identify Volatile Impurities Initial_Char->GCMS qNMR Quantitative ¹H NMR - Absolute Purity (%) Initial_Char->qNMR Chiral_HPLC Chiral HPLC - Enantiomeric Excess (%) Initial_Char->Chiral_HPLC Final_Purity Final Purity Confirmation HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity Chiral_HPLC->Final_Purity

Caption: Workflow for purity confirmation of this compound.

References

Exploring Bioisosteric Replacements for [1,1'-Bi(cyclopropane)]-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid moiety of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique structural motif with inherent rigidity and lipophilicity.

Introduction to this compound and Bioisosterism

This compound is a fascinating molecule characterized by its sp³-rich, conformationally constrained bicyclopropyl core. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][3] However, the carboxylic acid functional group, while often crucial for target engagement, can present challenges such as poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity.[4][5][6]

Bioisosteric replacement offers a rational approach to mitigate these liabilities while preserving or enhancing the desired biological activity.[7][8] This guide explores potential bioisosteres for the carboxylic acid group in this compound, presenting comparative data and detailed experimental protocols to aid in the selection of the most promising candidates for drug development programs.

Rationale for Bioisosteric Replacement

The primary motivations for seeking bioisosteric replacements for the carboxylic acid in this compound include:

  • Improving Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly acyl glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[6]

  • Enhancing Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, thereby reducing oral bioavailability.[4][5]

  • Modulating Acidity (pKa): Fine-tuning the acidity of the molecule can optimize its interaction with the biological target and improve its pharmacokinetic properties.

  • Exploring Novel Chemical Space and Intellectual Property: The synthesis of novel analogues with bioisosteric replacements can lead to the discovery of compounds with improved properties and provide new intellectual property opportunities.[4][5]

Potential Bioisosteric Replacements

Several functional groups can be considered as bioisosteric replacements for the carboxylic acid moiety. The following table summarizes key properties of selected bioisosteres that could be appended to the [1,1'-bi(cyclopropane)] core.

BioisostereRepresentative StructureApproximate pKaKey Physicochemical PropertiesPotential Advantages
Carboxylic Acid (Parent) [1,1'-Bi(cyclopropane)]-COOH 4-5Planar, acts as H-bond donor and acceptorWell-established interactions with many biological targets.
Tetrazole [1,1'-Bi(cyclopropane)]-CN4H 4.5-4.9Planar, delocalized negative charge, resistant to reductionMimics acidity and hydrogen bonding of carboxylic acids; increased metabolic stability.[7][9]
Acyl Sulfonamide [1,1'-Bi(cyclopropane)]-CONHSO2R 3-5Tetrahedral geometry, multiple H-bond acceptorsCan enhance potency through additional hydrogen bond interactions.[7]
Hydroxamic Acid [1,1'-Bi(cyclopropane)]-CONHOH 8-9Planar, can act as a metal chelatorCan offer a different interaction profile with the target.[5]
Isoxazolol [1,1'-Bi(cyclopropane)]-C3H2NO2 4-6Planar, heterocyclicCan improve metabolic stability compared to carboxylic acids.[6]

Comparative Experimental Data

The following table presents a hypothetical but representative comparison of this compound and its potential bioisosteric replacements. The data are illustrative and would need to be confirmed experimentally.

CompoundTarget Binding Affinity (IC50, nM)Metabolic Stability (t1/2 in HLM, min)Caco-2 Permeability (Papp, 10-6 cm/s)
This compound50300.5
[1,1'-Bi(cyclopropane)]-tetrazole65901.2
[1,1'-Bi(cyclopropane)]-acyl sulfonamide40751.5
[1,1'-Bi(cyclopropane)]-hydroxamic acid80450.8
[1,1'-Bi(cyclopropane)]-isoxazolol551101.8

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel compounds. Below are standard protocols for the key experiments cited in this guide.

Target Binding Affinity Assay (Competitive Radioligand Binding)
  • Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a known radioligand to the target receptor (IC50).

  • Materials: Target receptor preparation (e.g., cell membranes), radioligand, test compounds, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the receptor preparation, radioligand, and either a test compound dilution or vehicle control.

    • Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

    • Harvest the bound radioligand by rapid filtration through a filter plate.

    • Wash the filters to remove unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).[10]

  • Materials: Test compounds, pooled HLM, NADPH regenerating system, phosphate buffer (pH 7.4), and an analytical instrument (e.g., LC-MS/MS).

  • Procedure:

    • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

    • Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), test compounds, and an analytical instrument (e.g., LC-MS/MS).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • On the day of the experiment, wash the cell monolayer with HBSS.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Visualizations

The following diagrams illustrate a conceptual workflow for evaluating bioisosteric replacements and a hypothetical signaling pathway that could be modulated by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_selection Lead Optimization Parent [1,1'-Bi(cyclopropane)] -1-carboxylic acid Bioisosteres Synthesis of Bioisosteric Replacements (Tetrazole, Acyl Sulfonamide, etc.) Binding Target Binding Affinity (IC50) Bioisosteres->Binding Metabolism Metabolic Stability (HLM t1/2) Bioisosteres->Metabolism Permeability Caco-2 Permeability (Papp) Bioisosteres->Permeability Data Comparative Data Analysis Binding->Data Metabolism->Data Permeability->Data Lead Lead Candidate Selection Data->Lead

Caption: Conceptual workflow for the synthesis and evaluation of bioisosteric replacements.

signaling_pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Compound [1,1'-Bi(cyclopropane)] Analogue Compound->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway modulated by a [1,1'-Bi(cyclopropane)] analogue.

Conclusion

The replacement of the carboxylic acid in this compound with a suitable bioisostere represents a viable strategy to overcome potential pharmacokinetic limitations while retaining or improving upon the desirable properties conferred by the bicyclopropyl core. The choice of bioisostere will be highly context-dependent, and a thorough evaluation of multiple candidates is recommended.[4][5] The experimental protocols and comparative framework presented in this guide provide a solid foundation for researchers to embark on the rational design and optimization of novel drug candidates based on this unique chemical scaffold.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste are paramount for ensuring personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, synthesized from safety data sheets and general chemical waste guidelines.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant to the skin, eyes, and respiratory system.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

An eyewash station and safety shower must be readily accessible in the work area.[2]

Hazard and Property Data

Understanding the hazard profile and physical properties is crucial for safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
CAS Number 60629-92-7[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[2][3]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated PPE), in a designated and compatible hazardous waste container.[1][3]

    • The container must be made of a material compatible with acidic compounds, be securely sealed, and stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][5]

    • Include the approximate quantity or concentration and the date. Follow all institutional and local regulations for hazardous waste labeling.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area for hazardous waste, away from general laboratory traffic.[1][7]

    • Ensure the storage area is segregated from incompatible materials, such as strong bases or oxidizing agents.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

    • Provide the disposal company with the complete chemical name and any other required information about the waste.[5] The primary disposal route is typically incineration by a licensed facility.[2][9]

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE and prevent the spill from spreading or entering drains.[1]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid or Liquid) ppe->segregate container 3. Place in a Designated, Compatible, & Sealed Hazardous Waste Container segregate->container label 4. Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Date container->label store 5. Store in a Secure, Ventilated Area label->store contact_ehs 6. Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Tightly fitting safety goggles are recommended.[5] A face shield (8-inch minimum) should be used where splashing is a risk.[5]
Skin Chemical-resistant GlovesCompatible chemical-resistant gloves are necessary to prevent skin exposure.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4] A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance handled.[5] Immediately remove any clothing contaminated by the product.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 Approved RespiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A dust mask may be sufficient for handling small quantities in a well-ventilated area.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood[1][6].

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes[7]. Do not get the substance in your eyes, on your skin, or on your clothing[4][6].

  • Personal Hygiene: Wash hands thoroughly after handling[1]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][7].

  • Spill Management: In case of a spill, evacuate the area. For minor spills, use an inert absorbent material like sand or earth to contain the spill, then place it in a suitable container for disposal[1][4][7]. For major spills, alert the fire brigade and move upwind[7].

Storage Procedures:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1][4].

  • The storage area should be locked up[1][6].

  • Keep containers securely sealed when not in use and protect them from physical damage[7][8].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][4].

  • Do not allow the product to enter drains, other waterways, or soil[1].

  • Contaminated packaging should be disposed of as unused product[5].

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[4][6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer disp_solid Dispose of Solid Waste in Designated Hazardous Waste Container handle_weigh->disp_solid Contaminated Weigh Paper post_clean Clean Work Area and Equipment handle_transfer->post_clean disp_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container handle_transfer->disp_liquid Contaminated Pipette Tips post_ppe Doff PPE Correctly post_clean->post_ppe post_clean->disp_solid Contaminated Wipes post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->disp_solid Contaminated Gloves

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.